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  • Product: sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate
  • CAS: 60979-68-2

Core Science & Biosynthesis

Foundational

Sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate as a Precursor for Coenzyme A Synthesis: A Technical Whitepaper

Introduction to the Precursor Sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate, widely referred to as (CAS 60979-68-2), is the sodium salt of D-pantoic acid[]. In microbial, fungal, and plant metabolism, D-pantoate serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Precursor

Sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate, widely referred to as (CAS 60979-68-2), is the sodium salt of D-pantoic acid[]. In microbial, fungal, and plant metabolism, D-pantoate serves as an obligate intermediate in the biosynthesis of pantothenic acid (Vitamin B5)[2]. Because mammals lack the enzymatic machinery to synthesize pantothenate de novo and must salvage it from their diet, the enzymes that utilize D-pantoate are absent in humans[3]. This biological divergence makes D-pantoate utilization pathways highly validated, selective targets for novel antimicrobial and antitubercular drug development[4].

Mechanistic Pathway: From D-Pantoate to Coenzyme A

The canonical biosynthesis of Coenzyme A (CoA) from D-pantoate is a tightly regulated, multi-step enzymatic cascade[3][4]:

  • Condensation (PanC): The pathway initiates when 5 ligates D-pantoate with β -alanine. This ATP-dependent reaction proceeds via a pantoyl-adenylate intermediate, ultimately releasing pantothenate, AMP, and pyrophosphate (PPi)[6][5].

  • Phosphorylation (PanK): Pantothenate is phosphorylated by pantothenate kinase (PanK) to form 4'-phosphopantothenate. This is the primary rate-limiting step in CoA biosynthesis and is heavily regulated by negative feedback inhibition from downstream CoA[7].

  • Cysteine Addition & Decarboxylation (PPCS & PPCDC): 4'-phosphopantothenate is condensed with L-cysteine by phosphopantothenoylcysteine synthetase (PPCS), followed by decarboxylation via phosphopantothenoylcysteine decarboxylase (PPCDC) to yield 4'-phosphopantetheine[4].

  • Adenylylation & Final Phosphorylation (PPAT & DPCK): Phosphopantetheine adenylyltransferase (PPAT) converts the intermediate to dephospho-CoA, which is finally phosphorylated by dephospho-CoA kinase (DPCK) to generate active Coenzyme A[4].

(Note: In certain Archaea, an alternative pathway exists where D-pantoate is directly phosphorylated by 8 before condensation, bypassing the standard PanC-mediated intermediate[8].)

CoA_Pathway Pantoate D-Pantoate + β-alanine Pantothenate Pantothenate (Vitamin B5) Pantoate->Pantothenate PanC (ATP -> AMP + PPi) PhosPan 4'-Phosphopantothenate Pantothenate->PhosPan PanK (ATP -> ADP) PhosPanCys 4'-Phosphopantothenoylcysteine PhosPan->PhosPanCys PPCS (+ Cysteine) PhosPantetheine 4'-Phosphopantetheine PhosPanCys->PhosPantetheine PPCDC (- CO2) DephosphoCoA Dephospho-CoA PhosPantetheine->DephosphoCoA PPAT (+ ATP) CoA Coenzyme A (CoA) DephosphoCoA->CoA DPCK (ATP -> ADP)

Caption: Canonical multi-step enzymatic pathway from D-pantoate to Coenzyme A.

Enzymatic Kinetics & Quantitative Data

Understanding the kinetic parameters of the enzymes utilizing D-pantoate is essential for assay development and inhibitor screening. Pantothenate synthetase operates via a Bi Uni Uni Bi Ping Pong mechanism: ATP binds first, followed by D-pantoate. PPi is released before β -alanine binds, and finally, pantothenate and AMP are released[6].

Table 1: Kinetic Parameters of Key D-Pantoate Utilizing Enzymes

EnzymeOrganismSubstrateApparent Km​ ( μM )Reference
Pantothenate Synthetase (PanC)Mycobacterium tuberculosisD-Pantoate~5000[9]
Pantothenate Synthetase (PanC)Mycobacterium tuberculosisATP~2600[9]
Pantoate Kinase (PoK)Thermococcus kodakarensisD-Pantoate~6000[8]
Pantoate Kinase (PoK)Thermococcus kodakarensisATP~4000[8]

Experimental Protocols: Self-Validating Systems

To screen for inhibitors of PanC (e.g., in anti-TB drug discovery), a robust, continuous spectrophotometric assay is required. Because the direct products of PanC (pantothenate, AMP, PPi) lack distinct chromophores, a 9 must be employed[9].

Protocol 1: High-Throughput Pantothenate Synthetase (PanC) Coupled Assay

Causality & Logic: This assay couples the production of AMP by PanC to the oxidation of NADH.

  • Myokinase converts the generated AMP (plus ATP) into 2 ADP.

  • Pyruvate kinase (PK) converts 2 ADP + 2 Phosphoenolpyruvate (PEP) into 2 ATP + 2 Pyruvate.

  • Lactate dehydrogenase (LDH) reduces 2 Pyruvate to 2 Lactate, concurrently oxidizing 2 NADH to 2 NAD + .

The continuous drop in absorbance at 340 nm ( ΔOD340​ ) is directly proportional to PanC activity[9]. A kinetic readout is specifically chosen over an endpoint assay to minimize false positives from screening compounds that statically absorb at 340 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 100 mM HEPES buffer (pH 7.8) containing 10 mM MgCl 2​ .

  • Substrate Mix: To the buffer, add 5 mM sodium D-pantoate, 5 mM α -alanine (often substituted for β -alanine in specific HTS assay dynamics), 10 mM ATP, 1 mM PEP, and 0.5 mM NADH[9].

  • Coupling Enzymes: Add 18 U/mL each of chicken muscle myokinase, rabbit muscle pyruvate kinase, and rabbit muscle lactate dehydrogenase[9].

  • Self-Validating Control: Prepare a parallel "Baseline Control" well containing all reagents except sodium D-pantoate. This validates the system by measuring intrinsic background ATPase activity.

  • Enzyme Addition: Initiate the reaction by adding 10 μ g/mL purified recombinant PanC enzyme[9].

  • Kinetic Readout: Immediately transfer to a microplate reader. Measure absorbance at 340 nm every 16 seconds for 160 seconds at 25°C[9]. Subtract the baseline control rate from the sample rate to determine specific PanC activity.

Assay_Workflow PanC PanC Reaction (Produces AMP) Myokinase Myokinase (AMP + ATP -> 2 ADP) PanC->Myokinase PK Pyruvate Kinase (2 ADP + 2 PEP -> 2 ATP + 2 Pyruvate) Myokinase->PK LDH Lactate Dehydrogenase (2 Pyruvate + 2 NADH -> 2 Lactate + 2 NAD+) PK->LDH Signal Spectrophotometer (Measure OD340 decrease) LDH->Signal NADH Oxidation

Caption: Signal transduction in the PanC coupled spectrophotometric assay.

Drug Development Implications

Because the PanC enzyme is absent in mammals, the D-pantoate binding pocket is an attractive target for selective toxicity. In Mycobacterium tuberculosis, the CoA pathway is genetically validated as essential for survival and pathogenesis[4]. Structural analogs of sodium D-pantoate or intermediate mimics (such as pantoyl-adenylate analogs) can act as potent competitive inhibitors[6]. The rigorous application of the coupled assay (Protocol 1) allows for high-throughput screening of these libraries, advancing the pipeline of novel antitubercular agents.

References

  • Biosynthesis of Pantothenic Acid and Coenzyme A Source: PMC - NIH URL
  • Pantothenic acid Source: Wikipedia URL
  • The Structure of the PanD/PanZ Protein Complex Reveals Negative Feedback Regulation of Pantothenate Biosynthesis by Coenzyme A Source: PMC - NIH URL
  • AID 375 - Mycobacterium tuberculosis Pantothenate Synthetase Assay Source: PubChem URL
  • Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents Source: Frontiers URL
  • CAS 60979-68-2 (sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate)
  • Biochemical Characterization of Pantoate Kinase, a Novel Enzyme Necessary for Coenzyme A Biosynthesis in the Archaea Source: PMC - NIH URL
  • Positional Isotope Exchange Analysis of the Pantothenate Synthetase Reaction Source: Biochemistry - ACS Publications URL
  • EC 6.3.2.

Sources

Exploratory

The Chiral Imperative: Biological Activity and Bioprocessing of Pantoic Acid Enantiomers

Target Audience: Researchers, bioprocess engineers, and drug development professionals. Content Type: In-Depth Technical Guide The Stereochemical Gatekeeper in Coenzyme A Biosynthesis Pantoic acid (2,4-dihydroxy-3,3-dime...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioprocess engineers, and drug development professionals. Content Type: In-Depth Technical Guide

The Stereochemical Gatekeeper in Coenzyme A Biosynthesis

Pantoic acid (2,4-dihydroxy-3,3-dimethylbutanoic acid) is a critical metabolic intermediate that exists as two stereoisomers: D-pantoic acid (the (R)-enantiomer) and L-pantoic acid (the (S)-enantiomer)[1][2]. In biological systems, chirality dictates metabolic fate. D-pantoic acid is the exclusively active enantiomer, serving as the obligate precursor for the biosynthesis of D-pantothenic acid (Vitamin B5), which subsequently drives the synthesis of the universal acyl carrier, Coenzyme A (CoA)[3]. Conversely, L-pantoic acid is biologically inert and cannot be utilized by the enzymatic machinery of any known organism[2][4].

The causality behind this strict enantioselectivity lies within the active site architecture of Pantothenate Synthetase (PS, EC 6.3.2.1) [5]. PS catalyzes the ATP-dependent condensation of pantoate and β -alanine[6]. The enzyme's binding pocket requires the specific spatial orientation of the (R)-hydroxyl group on the chiral center of D-pantoic acid to form critical hydrogen bonds (analogous to interactions observed with His-177 in related pantothenate kinases)[3]. The (S)-enantiomer induces a severe steric clash, preventing the formation of the pantoyl-adenylate intermediate required for the subsequent nucleophilic attack by β -alanine[5].

Pathway Visualization

CoA_Pathway KIV α-Ketoisovalerate KP Ketopantoate KIV->KP KPHMT DPA D-Pantoic Acid (Biologically Active) KP->DPA KPR (NADPH) LPA L-Pantoic Acid (Biologically Inactive) KP->LPA No Biological Pathway B5 D-Pantothenic Acid (Vitamin B5) DPA->B5 Pantothenate Synthetase (ATP) BA β-Alanine BA->B5 Condensation CoA Coenzyme A (CoA) B5->CoA 5-Step Enzymatic Pathway

Biosynthetic pathway of Coenzyme A highlighting the strict requirement for D-pantoic acid.

Industrial Bioprocessing: Overcoming the Racemic Bottleneck

Because chemical synthesis yields a racemic mixture of DL-pantolactone (the cyclic, dehydrated form of pantoic acid), industrial production of Vitamin B5 relies heavily on enzymatic resolution[7]. The enzyme D-lactonohydrolase (D-Lac) , derived from organisms like Fusarium oxysporum, is employed to stereospecifically hydrolyze D-pantolactone into D-pantoic acid, leaving L-pantolactone intact for subsequent racemization and recycling[7][8].

Recent advancements in computational enzyme engineering have significantly enhanced this process. By utilizing tunnel engineering and force-field calculations, researchers have developed D-Lac mutants (e.g., the M3 mutant: N96S/A271E/F274Y/F308G) that reduce steric hindrance within the substrate tunnel, promoting a more favorable "catalytic" conformation[9]. This modification fundamentally reshapes the energy landscape, allowing the substrate to enter the pre-reaction state with vastly improved kinetics[9].

Quantitative Data on Enzymatic Interactions

To understand the efficiency of these engineered systems, we must analyze their kinetic parameters. The table below summarizes the catalytic efficiency of wild-type versus engineered D-lactonohydrolase in the resolution of DL-pantolactone, alongside reference data for the pantothenate synthesis pathway[9][10].

Enzyme Variant / SystemSubstrate KM​ kcat​ ( s−1 )Catalytic Efficiency ( kcat​/KM​ )Enantiomeric Excess (ee)
D-Lac (Wild-Type) DL-Pantolactone~15.2 mM~4.5Baseline (1x)>90%
D-Lac (M3 Mutant) DL-Pantolactone~8.4 mM~58.2~23-fold increase>99%
Ketopantoate Reductase Ketopantoate60.0 μ M40.0High affinity (E. coli model)N/A

Self-Validating Experimental Protocols

As a standard of scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific causality for physical parameters and orthogonal validation steps.

Protocol A: Biocatalytic Resolution of DL-Pantolactone

This protocol leverages immobilized D-lactonohydrolase to achieve high enantiomeric purity, validated orthogonally via chiral HPLC[9][11].

  • Biocatalyst Immobilization: Entrap Fusarium oxysporum cells (or purified M3 mutant D-Lac) in κ -carrageenan.

    • Causality: Immobilization enhances operational stability against shear forces and allows for continuous biocatalyst recycling over multiple batches[7].

  • Reaction Setup: Prepare a 20% (w/v) solution of DL-pantolactone in 100 mM phosphate buffer.

    • Causality: High substrate concentration maximizes the space-time yield, while the phosphate buffer tightly controls the pH at the optimal 7.0 to prevent spontaneous, non-enzymatic hydrolysis[7].

  • Hydrolysis: Incubate the reaction at 40°C for 8 hours under continuous agitation.

    • Causality: 40°C provides the optimal thermodynamic balance between the enzymatic reaction rate and the thermal denaturation threshold of the biocatalyst[7].

  • Separation (Self-Validation Step 1): Terminate the reaction by removing the immobilized enzyme via filtration. Extract the unreacted L-pantolactone using ethyl acetate (3x volumes).

    • Causality: L-pantolactone is highly soluble in organic solvents, whereas the ionized D-pantoic acid (at pH 7.0) remains trapped in the aqueous phase, ensuring a clean phase separation[8].

  • Acidification and Lactonization: Acidify the aqueous phase with HCl to pH 1.0 and heat to 80°C to convert D-pantoic acid back into D-pantolactone for final extraction[8].

  • Chiral HPLC Validation (Self-Validation Step 2): Analyze the final extract using a chiral column (e.g., Nucleosil 5C18) with a mobile phase of 10% methanol / 0.1% formic acid, detecting at 230 nm[8][11]. A single peak confirms >99% ee and the absence of the L-enantiomer.

Protocol B: In Vitro Assay of Pantothenate Synthetase Enantioselectivity

To definitively validate the biological inertness of L-pantoic acid, an ATP-depletion assay coupled with PS is utilized.

  • Reaction Mixture: Combine 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2​ , 2 mM ATP, 5 mM β -alanine, and 1 μ g purified E. coli Pantothenate Synthetase[6].

  • Substrate Introduction: Initiate the reaction by adding 5 mM of either D-pantoic acid (Test) or L-pantoic acid (Negative Control)[2][6].

  • Measurement: Monitor the conversion of ATP to AMP + PPi using a coupled enzyme assay (e.g., pyrophosphatase/purine nucleoside phosphorylase system) measuring absorbance at 360 nm.

  • Validation: The D-pantoic acid well will show rapid ATP depletion. The L-pantoic acid well will mirror the baseline blank, definitively proving its biological inactivity and inability to trigger the ATP-dependent condensation[2][4].

Workflow Visualization

Workflow Substrate DL-Pantolactone (Racemic Mixture) Hydrolysis Stereospecific Hydrolysis (pH 7.0, 40°C) Substrate->Hydrolysis Enzyme Immobilized D-Lactonohydrolase Enzyme->Hydrolysis Catalysis Products D-Pantoic Acid (Aq) + L-Pantolactone (Org) Hydrolysis->Products Separation Solvent Extraction (Ethyl Acetate) Products->Separation Phase Separation Analysis Chiral HPLC Validation (>99% ee) Separation->Analysis Aqueous Phase Processing

Workflow for the biocatalytic resolution and validation of D-pantoic acid.

Therapeutic Horizons

Understanding the absolute requirement for D-pantoic acid in CoA biosynthesis has opened avenues for novel antimicrobials. Because mammals obtain Vitamin B5 from their diet (lacking the enzymes to synthesize it from pantoic acid and β -alanine), the bacterial pantothenate synthesis pathway is a prime, highly selective drug target[3]. Inhibitors targeting Pantothenate Synthetase or the downstream CoaBC complex (which processes phosphopantothenate) are actively being developed to combat drug-resistant pathogens like Mycobacterium tuberculosis, leveraging the precise stereochemical requirements of these enzymes to design competitive antagonists[3][12].

References

  • The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides Source: ResearchGate (Organic & Biomolecular Chemistry) URL:[Link]

  • UTILIZATION OF L AND D ISOMERS OF PANTOTHENATE Source: Canadian Science Publishing URL:[Link]

  • Coenzyme A biosynthesis: an antimicrobial drug target Source: FEMS Microbiology Reviews (Oxford Academic) URL:[Link]

  • Upstream and Downstream Bioprocessing in Enzyme Technology Source: National Institutes of Health (PMC) URL:[Link]

  • Optimization of Process for Optical Resolution of dl-Pantolactone Using Immobilized d-Lactonohydrolase Source: ResearchGate URL:[Link]

  • Enhancing the Catalytic Efficiency of D-lactonohydrolase through the Synergy of Tunnel Engineering, Evolutionary Analysis, and Force-Field Calculations Source: PubMed (Wiley) URL:[Link]

  • Process for the preparation of d-pantolactone (Patent CA2037043C)
  • Escherichia-coli-CO2-fixing RBAmodel Source: INRAE URL:[Link]

  • Targeting Mycobacterium tuberculosis CoaBC through Chemical Inhibition of 4′-Phosphopantothenoyl-l-cysteine Synthetase (CoaB) Activity Source: ACS Infectious Diseases URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust RP-HPLC Quantification of Sodium D-Pantoate in Cell Lysates

Executive Summary Sodium D-pantoate is a critical metabolic intermediate in the biosynthesis of pantothenate (Vitamin B5) and Coenzyme A (CoA). Accurately quantifying intracellular pantoate levels in bacterial or archaea...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium D-pantoate is a critical metabolic intermediate in the biosynthesis of pantothenate (Vitamin B5) and Coenzyme A (CoA). Accurately quantifying intracellular pantoate levels in bacterial or archaeal cell lysates is essential for metabolic engineering and drug discovery targeting the CoA pathway. This application note details a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol optimized for the extraction and quantification of D-pantoate from complex biological matrices.

Biological Context & Mechanistic Rationale

In microorganisms, D-pantoate is synthesized from ketopantoate via ketopantoate reductase (PanE) and subsequently condensed with β-alanine by pantothenate synthetase (PanC) to form pantothenate[1]. Pantothenate is then converted into CoA through a highly regulated enzymatic cascade involving PanK, PPAT, and DPCK[2].

CoA_Pathway Keto Ketopantoate Pantoate Sodium D-Pantoate Keto->Pantoate PanE (Reductase) Pantothenate Pantothenate (Vit B5) Pantoate->Pantothenate PanC (Synthetase) BetaAla β-Alanine BetaAla->Pantothenate PanC CoA Coenzyme A Pantothenate->CoA PanK, PPAT, DPCK

Fig 1. Biosynthetic pathway of Coenzyme A highlighting the central role of D-Pantoate.

Analytical Challenges and Causality of Method Design

Quantifying pantoate in cell lysates presents two primary analytical challenges:

  • Lack of a Strong Chromophore: Pantoate lacks conjugated pi-electron systems, meaning it only absorbs light in the low UV range (200–210 nm) due to its carboxyl and hydroxyl groups[3]. At these wavelengths, cellular proteins and nucleic acids cause severe matrix interference.

  • High Polarity: Pantoic acid is highly polar. Under standard physiological pH, it elutes near the void volume on a standard C18 column, making it indistinguishable from the solvent front.

The Solution:

  • Metabolic Quenching & Deproteinization: We utilize a 50% Methanol extraction coupled with bead-beating[2]. Methanol instantly denatures proteins (preventing column fouling) and quenches the activity of PanC and PanK, preventing the enzymatic consumption of pantoate during sample preparation.

  • Mobile Phase pH Optimization: While compendial USP methods for purified calcium pantothenate utilize a pH 5.5 buffer at 200 nm[4],[5], this is insufficient for lysates. By lowering the mobile phase pH to 3.0 using phosphoric acid, the carboxylic acid moiety of pantoate (pKa ~4.7) is fully protonated. This dramatically increases its lipophilicity, shifting its retention time away from the polar void volume[1]. Detection is shifted to 210 nm to reduce background noise from the acidic buffer.

Experimental Workflow

Workflow Harvest 1. Cell Harvest (Centrifugation) Lysis 2. Lysis & Quench (MeOH + Bead Beating) Harvest->Lysis Filter 3. Clarification (0.22 µm Filtration) Lysis->Filter HPLC 4. RP-HPLC Analysis (UV 210 nm) Filter->HPLC

Fig 2. Experimental workflow for the extraction and HPLC quantification of D-Pantoate.

Step-by-Step Protocol

Reagents and Materials
  • Sodium D-Pantoate Reference Standard (USP Grade)

  • HPLC-Grade Methanol and Acetonitrile

  • Ammonium dihydrogen phosphate ( NH4​H2​PO4​ )

  • Phosphoric acid (85%, HPLC grade)

  • Ceramic beads (1.4 mm) and Bead homogenizer (e.g., QIAGEN TissueLyser)

Preparation of Cell Lysates
  • Harvest: Centrifuge the bacterial culture (e.g., 10 mL at OD600​=1.0 ) at 8,000 × g for 5 minutes at 4°C. Discard the supernatant.

  • Wash: Resuspend the pellet in 1 mL of ice-cold 0.9% saline to remove extracellular media components. Centrifuge again and discard the wash.

  • Quench & Lyse: Resuspend the washed pellet in 380 µL of 50% Methanol/Water (v/v)[2]. Add 6 ceramic beads (1.4 mm) to the microcentrifuge tube.

  • Homogenization: Lyse the cells by bead-beating at 30 Hz for 2 minutes[2].

  • Clarification: Centrifuge the homogenate at 13,000 × g for 15 minutes at 4°C to pellet precipitated proteins and cell debris[1].

  • Filtration: Carefully transfer the supernatant and filter it through a 0.22 µm PVDF syringe filter directly into an HPLC autosampler vial.

HPLC Conditions

The following parameters are optimized for the resolution of pantoate from complex lysate matrix peaks[1].

Table 1: Optimized RP-HPLC Parameters

ParameterSpecification
System Shimadzu Nexera XR or equivalent UHPLC/HPLC[4]
Column C18 (L1), 5 µm, 4.6 × 250 mm (e.g., Shim-pack GWS)[1]
Mobile Phase A 50 mM NH4​H2​PO4​ buffer, adjusted to pH 3.0 with phosphoric acid[1]
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic: 95% A / 5% B[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection UV at 210 nm[1]
Injection Volume 10 µL

System Suitability & Self-Validation

To ensure the trustworthiness of the data, every batch must run a System Suitability Solution containing 0.5 mg/mL each of Sodium D-Pantoate, β-Alanine, and Pantothenate Reference Standards[5]. Because the pH is lowered to 3.0, the relative retention times (RRT) will shift compared to the standard USP pH 5.5 method, ensuring pantoate is well-separated from the void volume.

Table 2: System Suitability Requirements

Analyte / MetricAcceptance CriteriaRationale
Resolution ( Rs​ ) ≥5.0 between Pantoate and PantothenateValidates baseline separation of the precursor from the product[5].
Tailing Factor ( Tf​ ) ≤2.0 for Pantoate peakEnsures the column is not fouled by residual lysate proteins[5].
Injection Precision %RSD ≤2.0% (n=6)Confirms autosampler accuracy and method stability[4].

Troubleshooting Guide

  • Interfering Peaks at 210 nm: If matrix peaks co-elute with pantoate, slightly decrease the Acetonitrile concentration (e.g., to 3% B) to increase retention time. Ensure the pH is strictly at 3.0.

  • High Column Backpressure: Indicates incomplete protein precipitation. Ensure the lysate is thoroughly centrifuged (13,000 × g) and strictly filtered through a 0.22 µm membrane before injection.

  • Loss of Pantoate Signal: Pantoate can be consumed by endogenous PanC if the lysate is not quenched rapidly. Ensure the 50% Methanol extraction is performed immediately on ice.

References

  • High-level expression and optimization of pantoate-β-alanine ligase in Bacillus megaterium for the enhanced biocatalytic production of D-pantothenic acid Source: Journal of Food Science and Technology (via PMC) URL:[1]

  • L556B USP-Compliant Analysis of Vitamins in Dietary Supplements Analysis of Calcium Pantothenate by Nexera™ XR Source: Shimadzu Corporation URL:[4]

  • Calcium Pantothenate Assay Methods Source: United States Pharmacopeia (USP-NF) via Scribd URL:[5]

  • Analysis of Pantothenic Acid (Vitamin B5) | B Vitamins and Folate - Books Source: The Royal Society of Chemistry URL:[3]

  • Pantetheinamides that inhibit the growth of intracellular Salmonella Typhimurium Source: bioRxiv URL:[2]

Sources

Application

Application Note: NMR Spectroscopy for the Structural Elucidation of Sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate

Executive Summary Sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate, commonly referred to as sodium D-pantoate, is a highly polar, chiral metabolite that serves as an essential building block in the biosynthesis of pantoth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate, commonly referred to as sodium D-pantoate, is a highly polar, chiral metabolite that serves as an essential building block in the biosynthesis of pantothenic acid (Vitamin B5) and Coenzyme A (CoA)[1]. Accurate structural elucidation and purity determination of this intermediate are critical for downstream biochemical assays, enzymatic studies targeting pantothenate synthetase (PanC)[2], and pharmaceutical quality control[3].

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously assign the molecular architecture of sodium D-pantoate. By leveraging 1D and 2D NMR techniques, researchers can confidently verify stereochemical integrity and map the carbon framework of this vital precursor.

Biological Context & Molecular Architecture

Sodium D-pantoate features a chiral center at C2, a gem-dimethyl group at C3, and both primary and secondary hydroxyl groups. In biological systems, it is formed via the reduction of ketopantoate and is subsequently condensed with β -alanine by the enzyme pantothenate synthetase (PanC) to form pantothenate[2].

Biosynthesis A Ketopantoate B Sodium D-Pantoate (Target Metabolite) A->B PanE (Reductase) C Pantothenate (Vitamin B5) B->C PanC (Synthetase) + β-alanine D Coenzyme A (CoA) C->D Multi-step Enzymatic Pathway

Caption: Biosynthetic pathway of Coenzyme A highlighting the central role of D-pantoate.

From a spectroscopic perspective, the structural uniqueness of D-pantoate lies in its stereochemistry. The chiral center at C2 renders the adjacent C3 methyl groups and the C4 methylene protons diastereotopic. Consequently, these groups exist in distinct magnetic environments, leading to unique NMR signatures (e.g., two distinct methyl singlets and an AB spin system for the methylene protons)[1]. Furthermore, in aqueous environments, the corresponding lactone (D-pantolactone) readily hydrolyzes to the open-chain pantoate form, a conversion that can be quantitatively monitored via NMR[4].

Experimental Design & Scientific Causality

To ensure a robust and reproducible analytical system, experimental parameters must be chosen based on the physicochemical properties of the molecule:

  • Solvent Selection: Due to the high polarity of the sodium salt[3], Deuterium Oxide (D 2​ O) is the optimal solvent. A phosphate buffer (pH 7.4) is employed to lock the protonation state of the carboxylate group, preventing chemical shift drift[5].

  • Internal Standard: 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is used instead of TMS. TMS is insoluble and volatile in water, whereas DSS provides a stable, water-soluble reference at 0.00 ppm.

  • Relaxation Delays ( d1​ ): For quantitative NMR (qNMR) and accurate integration of the quaternary C3 and carboxylate C1 carbons, a prolonged relaxation delay of ≥30 seconds is strictly required to ensure complete longitudinal ( T1​ ) relaxation[6].

Standard Operating Procedure (SOP): NMR Acquisition

Step 1: Sample Preparation
  • Weigh 15–20 mg of the sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate standard.

  • Dissolve the compound in 650 μ L of D 2​ O containing 50 mM phosphate buffer (pH 7.4) and 0.5 mM DSS.

  • Transfer 600 μ L of the homogenous solution into a standard 5 mm NMR tube.

Step 2: Spectrometer Configuration
  • Insert the sample into a 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity[6].

  • Lock the spectrometer to the deuterium signal of D 2​ O.

  • Perform automated tuning and matching (ATM) and carefully shim the magnetic field (Z1-Z5 gradients) to achieve a DSS line width of <1.0 Hz.

Step 3: Data Acquisition Parameters
  • 1 H NMR: 64 scans, spectral width of 12 ppm, acquisition time of 3.0 s, and a relaxation delay ( d1​ ) of 30 s for quantitative integration[6]. Apply pre-saturation during the relaxation delay to suppress the residual HOD signal (~4.70 ppm).

  • 13 C NMR: 1024 scans, spectral width of 250 ppm, acquisition time of 1.5 s, d1​ of 2.0 s (or 30 s for qNMR), with WALTZ-16 1 H decoupling.

  • 2D NMR (COSY, HSQC, HMBC): Acquire using standard pulse sequences with gradient selection. For HMBC, optimize the long-range coupling constant ( nJCH​ ) to 8 Hz to capture critical connectivity across the quaternary C3 center.

NMR_Workflow A Sample Prep (D2O, pH 7.4, DSS) B 1D NMR (1H, 13C, qNMR) A->B C 2D NMR (COSY, HSQC, HMBC) A->C D Data Processing (Phase & Baseline Corr.) B->D C->D E Structural Elucidation (Resonance Assignment) D->E

Caption: Step-by-step NMR workflow for the structural elucidation of sodium D-pantoate.

Data Presentation & Resonance Assignments

The structural elucidation of sodium D-pantoate relies heavily on identifying the diastereotopic signatures and mapping the carbon framework. The data below reflects typical chemical shifts in D 2​ O at pH 7.4[1],[5].

Table 1: 1 H NMR Assignments (600 MHz, D 2​ O, pH 7.4)

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentStructural Rationale
0.88Singlet (s)-3H-CH 3​ (C5)Diastereotopic methyl group attached to C3.
0.92Singlet (s)-3H-CH 3​ (C6)Diastereotopic methyl group attached to C3.
3.46AB quartet (ABq) 2J≈11.0 2H-CH 2​ -OH (C4)Diastereotopic methylene protons; geminal coupling only due to adjacent quaternary C3.
3.97Singlet (s)-1H-CH-OH (C2)Isolated methine proton adjacent to quaternary C3 and carboxylate C1.

Table 2: 13 C NMR Assignments (150 MHz, D 2​ O, pH 7.4)

Chemical Shift ( δ , ppm)Carbon TypeAssignmentMechanistic Insight
20.86Primary (CH 3​ )-CH 3​ (C5)Upfield methyl carbon[5].
24.12Primary (CH 3​ )-CH 3​ (C6)Downfield methyl carbon[5].
43.31Quaternary (C)-C(CH 3​ ) 2​
  • (C3)
Aliphatic quaternary carbon; requires long T1​ delay for qNMR[5].
78.25Secondary (CH 2​ )-CH 2​ -OH (C4)Deshielded by the primary hydroxyl group[5].
79.67Tertiary (CH)-CH-OH (C2)Deshielded by the secondary hydroxyl and adjacent carboxylate[5].
182.61Quaternary (C=O)-COO Na + (C1)Characteristic shift for an open-chain carboxylate salt at physiological pH[5].

Self-Validating Structural Workflows

A simple 1D spectrum is insufficient for absolute structural proof due to potential impurities or degradation products (e.g., spontaneous lactonization under acidic conditions)[4]. This protocol utilizes 2D NMR as a self-validating system:

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms the direct C-H attachments. The cross-peaks will definitively link the proton signals at 0.88/0.92 ppm to the carbons at 20.86/24.12 ppm, and the AB quartet at 3.46 ppm to the carbon at 78.25 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for sodium D-pantoate because the molecule is bisected by the quaternary C3 carbon, which breaks the proton spin system (rendering COSY less informative). HMBC cross-peaks will show correlations from the C2 methine proton (3.97 ppm) to the C1 carboxylate (182.61 ppm) and the C3 quaternary carbon (43.31 ppm). Similarly, the methyl protons will show strong 2J and 3J correlations to C3, C2, and C4, locking the entire molecular architecture into a single, unambiguous framework.

References

  • An In-Depth Technical Guide to 2,4-Dihydroxy-3,3-dimethylbutanoic Acid (Pantoic Acid) . Benchchem. 1

  • sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate - PubChem Compound Summary . National Institutes of Health (NIH). 3

  • D-Pantolactone - PubChem Compound Summary . National Institutes of Health (NIH). 5

  • 1S,2S)-5-Norbornene-2-carboxylic Acid, Incorporating Efficient Recovery of the Chiral Auxiliary D-Pantolactone . American Chemical Society (ACS). 4

  • CN101448950B - Process for production of panthenol . Google Patents. 6

  • Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate . PubMed Central (PMC) - NIH. 2

Sources

Method

Application Note: High-Throughput Enzymatic Assay for D-Pantoic Acid Conversion

Introduction & Biological Rationale D-Pantoic acid (commonly supplied as a sodium salt for optimal aqueous solubility) is an obligate precursor in the microbial and plant biosynthesis of pantothenate (Vitamin B5) and, su...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

D-Pantoic acid (commonly supplied as a sodium salt for optimal aqueous solubility) is an obligate precursor in the microbial and plant biosynthesis of pantothenate (Vitamin B5) and, subsequently, Coenzyme A (CoA). Because mammals lack the enzymatic machinery to synthesize pantothenate de novo—relying entirely on dietary intake—the enzymes driving D-pantoic acid conversion are highly attractive, validated targets for novel antimicrobial and antitubercular drug development[1].

The primary enzyme responsible for the direct conversion of D-pantoate is Pantothenate Synthetase (PanC; EC 6.3.2.1) . PanC catalyzes the Mg²⁺- and ATP-dependent condensation of D-pantoate and β-alanine to form pantothenate, simultaneously releasing adenosine monophosphate (AMP) and pyrophosphate (PPi)[1][2].

Assay Principle: The Coupled Enzyme System

Direct quantification of pantothenate formation typically requires low-throughput LC-MS methodologies. To measure the conversion of D-pantoic acid continuously and quantitatively in a high-throughput format, we employ a spectrophotometric coupled-enzyme cascade.

Mechanistic Causality: Rather than measuring the product directly, this assay leverages the stoichiometric production of AMP from the PanC reaction[1].

  • Primary Reaction: PanC converts D-pantoate + β-alanine + ATP Pantothenate + AMP + PPi.

  • First Coupling (Myokinase): AMP is phosphorylated by an additional ATP to yield two molecules of ADP.

  • Second Coupling (Pyruvate Kinase - PK): The two ADP molecules are re-phosphorylated to ATP using phosphoenolpyruvate (PEP), generating two molecules of pyruvate.

  • Third Coupling (Lactate Dehydrogenase - LDH): Pyruvate is reduced to lactate, which is strictly coupled to the oxidation of NADH to NAD⁺.

Because NADH strongly absorbs light at 340 nm ( ϵ=6220M−1cm−1 ) while NAD⁺ does not, the conversion of D-pantoic acid can be monitored in real-time as a decrease in absorbance. Crucially, one mole of converted D-pantoate results in the oxidation of two moles of NADH , amplifying the signal and providing exceptional assay sensitivity[2].

Pathway Visualization

Pathway pantoate D-Pantoic Acid (Sodium Salt) panc Pantothenate Synthetase (PanC) pantoate->panc balanine β-Alanine balanine->panc atp1 ATP atp1->panc pantothenate Pantothenate (Vitamin B5) panc->pantothenate amp AMP + PPi panc->amp myokinase Myokinase amp->myokinase adp 2 ADP myokinase->adp atp2 ATP atp2->myokinase pk Pyruvate Kinase (PK) adp->pk pyruvate 2 Pyruvate pk->pyruvate atp3 2 ATP pk->atp3 pep 2 PEP pep->pk ldh Lactate Dehydrogenase (LDH) pyruvate->ldh nad 2 NAD+ ldh->nad lactate 2 Lactate ldh->lactate nadh 2 NADH nadh->ldh readout Absorbance Decrease at 340 nm nad->readout

Caption: Reaction cascade for the PanC coupled-enzyme assay. 1 D-Pantoate yields 1 AMP, driving the oxidation of 2 NADH.

Kinetic Parameters & Reference Data

To ensure trustworthy assay validation, researchers must benchmark their recombinant PanC against established kinetic parameters. The table below summarizes the steady-state kinetics for the well-characterized Mycobacterium tuberculosis PanC (MtPanC)[1][3].

EnzymeOrganismSubstrate Km​ (mM) kcat​ (s⁻¹)Kinetic Mechanism
Pantothenate SynthetaseM. tuberculosisD-Pantoate0.133.4Bi Uni Uni Bi Ping Pong
Pantothenate SynthetaseM. tuberculosisβ-Alanine0.803.4Bi Uni Uni Bi Ping Pong
Pantothenate SynthetaseM. tuberculosisATP2.603.4Bi Uni Uni Bi Ping Pong

Detailed Experimental Protocol

Reagent Preparation

Expert Insight: Always prepare NADH fresh daily. NADH spontaneously oxidizes in aqueous solutions over time, which will artificially compress your assay's dynamic range and lead to erratic baseline drift.

  • Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl.

  • Substrate Mix (10X): 1.3 mM D-Pantoic acid sodium salt (10x Km​ ), 8.0 mM β-alanine (10x Km​ ), 26 mM ATP (10x Km​ ) dissolved in Assay Buffer.

  • Coupling Mix (10X): 5 mM NADH, 10 mM PEP, 20 U/mL Myokinase, 50 U/mL Pyruvate Kinase, 50 U/mL Lactate Dehydrogenase.

  • Enzyme Solution: Purified recombinant PanC diluted to 100 nM in Assay Buffer.

Step-by-Step Workflow (384-Well Microplate Format)
  • System Equilibration: Pre-warm the microplate reader to 25°C. Ensure all reagents are equilibrated to room temperature to prevent temperature-induced kinetic drift during the initial read.

  • Reagent Dispensing:

    • Add 10 µL of 10X Coupling Mix to each well.

    • Add 10 µL of 10X Substrate Mix to each well.

    • Add 70 µL of Assay Buffer.

  • Baseline Measurement (Critical Quality Control): Read the plate at 340 nm for 3 to 5 minutes before adding PanC.

    • Causality: This establishes a stable baseline and verifies that the commercial coupling enzymes are not contaminated with background ATPase activity (which would cause premature, PanC-independent NADH oxidation).

  • Reaction Initiation: Add 10 µL of the PanC Enzyme Solution (bringing the final assay volume to 100 µL) to initiate the reaction. For negative controls, add 10 µL of Assay Buffer instead of PanC.

  • Kinetic Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm ( A340​ ) continuously for 20–30 minutes, taking readings every 15 to 30 seconds.

Data Analysis & Self-Validation

Calculate the initial velocity ( V0​ ) from the linear portion of the A340​ vs. time curve.

Rate of D-pantoate conversion (M/s)=2×6220M−1cm−1×l∣ΔA340​/min∣​×601​

(Note: The denominator includes a factor of 2, accounting for the stoichiometry of 2 NADH oxidized per 1 AMP produced).

Self-Validating System Checkpoints:

  • Coupling Enzyme Saturation: To ensure PanC is the true rate-limiting step of the cascade, double the concentration of the coupling enzymes (Myokinase, PK, LDH) in a test well. The observed reaction rate should remain identical. If the rate increases, your coupling enzymes are undersaturated and acting as a bottleneck.

  • Z'-Factor for Screening: If adapting this protocol for drug screening, calculate the Z'-factor using a known PanC inhibitor (e.g., 3-biphenyl-4-cyanopyrrole-2-carboxylic acid derivatives)[2]. A Z' > 0.5 indicates a robust, screening-ready assay.

References

  • Frontiers in Cellular and Infection Microbiology - Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents. Available at:[Link]

  • PLOS One - A High-Throughput Screen against Pantothenate Synthetase (PanC) Identifies 3-Biphenyl-4-Cyanopyrrole-2-Carboxylic Acids as a New Class of Inhibitor with Activity against Mycobacterium tuberculosis. Available at:[Link]

Sources

Application

use of Sodium D-pantoate as a reference standard in chromatography

Application Note: Sodium D-Pantoate as a Reference Standard in the Chromatographic Analysis of Pantothenic Acid Introduction & Scientific Rationale Pantothenic acid (Vitamin B5), most commonly formulated as its stable ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sodium D-Pantoate as a Reference Standard in the Chromatographic Analysis of Pantothenic Acid

Introduction & Scientific Rationale

Pantothenic acid (Vitamin B5), most commonly formulated as its stable calcium salt (Calcium Pantothenate), is a ubiquitous water-soluble vitamin essential for the biosynthesis of coenzyme A . While the calcium salt provides bulk stability, the pantothenate molecule remains highly susceptible to hydrolytic degradation when exposed to thermal stress or pH extremes during drug manufacturing and shelf-life storage.

To ensure the quality, efficacy, and safety of pharmaceutical and nutritional formulations, chromatographic methods must accurately quantify both the Active Pharmaceutical Ingredient (API) and its degradation products. Sodium D-pantoate serves as the definitive, pharmacopeial reference standard for quantifying pantoic acid—the primary hydrolytic degradation product of pantothenic acid .

Causality Insight: Why utilize Sodium D-pantoate instead of free pantoic acid as the standard? Free pantoic acid is highly hygroscopic, chemically unstable, and prone to spontaneous intramolecular esterification (cyclization) into pantolactone under ambient acidic conditions. The sodium salt (Sodium D-pantoate) is chemically stable, non-hygroscopic, and provides a reliable, stoichiometric source of the pantoate anion, ensuring precise analytical calibration without the risk of in-situ standard degradation.

Mechanistic Pathway of Degradation

Method development requires a fundamental understanding of the API's degradation mechanics. Pantothenic acid is an amide formed from beta-alanine and pantoic acid. Hydrolysis cleaves this amide bond. Subsequently, the liberated pantoic acid can cyclize into pantolactone. A robust High-Performance Liquid Chromatography (HPLC) method must successfully resolve all four of these chemical entities.

DegradationPathway PA Pantothenic Acid (API) Hyd Hydrolysis (Heat/pH) PA->Hyd BA Beta-Alanine (Impurity) Hyd->BA Amide Cleavage Pantoate Pantoic Acid (from Sodium D-Pantoate) Hyd->Pantoate Amide Cleavage Cyc Cyclization (Acidic pH) Pantoate->Cyc Lactone Pantolactone (Impurity) Cyc->Lactone -H2O

Hydrolytic degradation of pantothenic acid yielding pantoic acid and pantolactone.

Analytical Protocol: Self-Validating HPLC Method

The following protocol is a self-validating HPLC method adapted from United States Pharmacopeia (USP) guidelines for Calcium Pantothenate assay and impurity profiling .

Chromatographic Conditions

To achieve baseline separation of the highly polar degradation products, the following parameters must be strictly maintained:

ParameterSpecification
Analytical Column C18 AQ (Aqueous Compatible), 4.6-mm x 25-cm, 5-µm packing
Mobile Phase Acetonitrile : Buffer Solution (2:98 v/v)
Flow Rate 2.0 mL/min
Detector UV at 200 nm
Column Temperature 35°C
Injection Volume 10 µL
Step-by-Step Methodology
  • Buffer Preparation : Dissolve 3.2 g of monobasic sodium phosphate in 1 L of HPLC-grade water.

  • pH Adjustment (Critical Step) : Adjust the buffer to exactly pH 5.5 using 1 N Sodium Hydroxide. Filter through a 0.45 µm hydrophilic membrane.

  • Mobile Phase Formulation : Mix Acetonitrile and the Buffer solution in a 2:98 (v/v) ratio. Degas ultrasonically for 10 minutes to prevent baseline noise at 200 nm.

  • System Suitability Solution (SST) : Prepare an aqueous solution containing 0.1 mg/mL of USP Calcium Pantothenate RS, 0.5 mg/mL of USP Beta Alanine RS, 0.5 mg/mL of USP Sodium D-Pantoate RS, and 0.5 mg/mL of USP Pantolactone RS.

  • Standard Solution : Prepare 0.5 mg/mL of USP Calcium Pantothenate RS in HPLC-grade water.

  • Sample Solution : Dissolve the test sample in water to achieve a target concentration of 0.5 mg/mL of Calcium Pantothenate.

System Suitability Test (SST) & Validation Gates

Trustworthiness in analytical chemistry relies on self-validating systems. Before injecting the Standard or Sample solutions, the system must prove its resolving power using the SST solution. Proceed with the assay only if the following criteria are met:

CompoundRelative Retention Time (RRT)Resolution (Rs)Tailing Factor (Tf)
Beta-Alanine ~0.3N/A-
Pantoic Acid ~0.6N/A-
Pantothenic Acid 1.0NLT 5.0 (from Pantoic Acid)NMT 2.0
Pantolactone ~1.9N/A-

(NLT = Not Less Than; NMT = Not More Than)

Expertise & Experience: Causality in Method Design

As an Application Scientist, executing the method is only half the job; understanding the why behind the parameters is what ensures long-term method robustness.

The Logic of pH 5.5 The pKa of pantoic acid is approximately 3.96 , and the pKa of pantothenic acid is ~4.30. By buffering the mobile phase at pH 5.5, the method ensures that both the API and the pantoic acid impurity are maintained in their fully deprotonated (anionic) states. If the pH were lower (e.g., pH 4.0), the molecules would exist in a state of partial ionization, leading to severe peak tailing, split peaks, and retention time drift.

Elution Order Dynamics Because these molecules are exceptionally polar, a highly aqueous mobile phase (98% buffer) is mandatory to retain them on a reversed-phase column. The elution order strictly follows hydrophobicity:

  • Beta-alanine (RRT 0.3) : A zwitterionic amino acid; highly polar, eluting near the void volume.

  • Pantoic acid (RRT 0.6) : A dihydroxy carboxylate anion; highly water-soluble.

  • Pantothenic acid (RRT 1.0) : The amide bond adds slight lipophilicity compared to its constituent fragments, increasing retention.

  • Pantolactone (RRT 1.9) : The cyclized lactone lacks a charged carboxylate group. Being the most neutral and hydrophobic species in the mixture, it interacts most strongly with the C18 stationary phase, eluting last.

Field-Proven Insight: Preventing Phase Collapse A mobile phase consisting of 98% aqueous buffer poses a severe risk of stationary phase "dewetting" (phase collapse) in standard C18 columns. When hydrophobic alkyl chains fold flat against the silica surface to escape the highly aqueous environment, retention times for polar analytes like pantoic acid drop precipitously. Solution: Always utilize an "AQ" (Aqueous-compatible) C18 column. These columns incorporate polar end-capping or embedded polar groups that keep the stationary phase extended even in 100% aqueous conditions, ensuring reproducible retention of the pantoate anion over hundreds of injections.

References

  • Title: Pantothenic Acid Source: Linus Pauling Institute, Oregon State University URL: [Link]

  • Title: (R)-Pantoate (PAMDB000865) Source: P. aeruginosa Metabolome Database URL: [Link]

Method

Application Notes and Protocols for the Formulation of Sodium D-Pantoate in In Vitro Experiments

Introduction: The Significance of Sodium D-Pantoate in Cellular Research Sodium D-pantoate, the sodium salt of D-pantothenic acid (Vitamin B5), is an essential water-soluble micronutrient of profound importance in cellul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Sodium D-Pantoate in Cellular Research

Sodium D-pantoate, the sodium salt of D-pantothenic acid (Vitamin B5), is an essential water-soluble micronutrient of profound importance in cellular metabolism.[1][2] Its significance in in vitro research stems from its role as the direct precursor to Coenzyme A (CoA), a fundamental cofactor in all forms of life.[3] CoA is indispensable for a vast array of biochemical reactions, including the synthesis and oxidation of fatty acids, the Krebs cycle for energy production, and the synthesis of vital molecules like cholesterol, steroid hormones, and neurotransmitters.[2][3][4]

The formulation and application of Sodium D-pantoate in experimental systems, therefore, require a meticulous approach to ensure reproducibility, accuracy, and biological relevance. This guide provides a comprehensive overview of the physicochemical properties of Sodium D-pantoate, detailed protocols for its preparation and use in cell culture, and an exploration of the biochemical rationale underpinning its application. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for incorporating this critical metabolite into their in vitro studies.

Physicochemical Properties and Safe Handling

A thorough understanding of the chemical nature and safety profile of Sodium D-pantoate is the foundation for its effective use. It is a hygroscopic, combustible solid, necessitating specific storage and handling procedures to maintain its integrity and ensure laboratory safety.[5][6]

Table 1: Physicochemical Properties of Sodium D-Pantoate

PropertyValueSource(s)
Chemical Name Sodium (R)-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate[7]
Synonyms Sodium D-pantothenate, Vitamin B5 Sodium[7]
CAS Number 867-81-2[8]
Molecular Formula C₉H₁₆NNaO₅[8]
Molecular Weight 241.22 g/mol [1]
Appearance Solid[9]
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[10]
Solubility Profile

The solubility of Sodium D-pantoate is a critical parameter for the preparation of stock solutions. It exhibits good solubility in aqueous solutions and can be dissolved in organic solvents, although this is less common for cell culture applications.

Table 2: Solubility Data for Sodium D-Pantoate

SolventSolubilityNotesSource(s)
Water (H₂O) ≥41.6 mg/mLHigh solubility makes aqueous stocks ideal.[7]
Phosphate-Buffered Saline (PBS) 120 mg/mL (497.47 mM)Ultrasonication may be required for high concentrations.[1]
Ethanol (EtOH) ≥7.57 mg/mLRequires sonication.[7]
Dimethyl Sulfoxide (DMSO) ≥7.32 mg/mLRequires sonication.[7]
Safety, Handling, and Storage

As a laboratory chemical, Sodium D-pantoate must be handled with appropriate precautions.

  • Hazard Identification : It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][10]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, eye protection (goggles or face shield), and a lab coat when handling the powdered form.[10] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[10]

  • Powder Storage : The solid compound is hygroscopic.[5] Store the container tightly sealed in a dry and cool environment to prevent moisture absorption, which can affect its stability and weighing accuracy.

  • Solution Storage : Sterile-filtered, high-concentration aqueous stock solutions should be stored in aliquots at -20°C to minimize degradation and contamination from repeated freeze-thaw cycles. While long-term storage of solutions is not generally recommended, this practice helps preserve integrity for the duration of a typical experiment series.[7]

Core Protocols: Preparation of Sodium D-Pantoate Solutions

The following protocols provide step-by-step instructions for preparing sterile stock solutions suitable for a wide range of in vitro applications, particularly mammalian cell culture. The general workflow involves careful weighing, dissolution in an appropriate solvent, sterilization, and storage.

G cluster_prep Preparation Phase cluster_storage Storage & Use weigh 1. Weigh Powder (Use appropriate PPE) dissolve 2. Dissolve in Solvent (e.g., cell culture grade water) weigh->dissolve Add powder to solvent ph_check 3. pH Check/Adjust (Optional) (Target neutral pH for cell culture) dissolve->ph_check sterilize 4. Sterilize (0.22 µm syringe filter) ph_check->sterilize aliquot 5. Aliquot (Prevent freeze-thaw cycles) sterilize->aliquot store 6. Store at -20°C (Protect from light) aliquot->store dilute 7. Dilute to Working Concentration (In sterile culture medium) store->dilute Thaw one aliquot for use

Caption: General workflow for preparing Sodium D-pantoate stock solutions.

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This is the recommended protocol for most cell culture applications due to the high solubility of Sodium D-pantoate in water and the avoidance of potentially cytotoxic organic solvents.

Materials:

  • Sodium D-pantoate powder (CAS 867-81-2)

  • Cell culture grade water (e.g., WFI, Milli-Q, or equivalent)

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquots

Methodology:

  • Calculation : Determine the mass of Sodium D-pantoate needed. For 10 mL of a 100 mM stock solution (MW = 241.22 g/mol ): Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol ) Mass (g) = 0.1 mol/L x 0.01 L x 241.22 g/mol = 0.24122 g = 241.22 mg

  • Weighing : In a clean, calibrated analytical balance, carefully weigh out 241.22 mg of Sodium D-pantoate powder.

  • Dissolution : Transfer the powder to a sterile 15 mL conical tube. Add approximately 8 mL of cell culture grade water. Vortex gently until the powder is completely dissolved.

  • Volume Adjustment : Adjust the final volume to 10 mL with cell culture grade water.

  • Sterilization : Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile 15 mL conical tube. This step is critical to prevent microbial contamination of cell cultures.[11]

  • Aliquoting and Storage : Dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

While an aqueous stock is preferred, a DMSO stock may be required for specific experimental designs or co-treatment with other hydrophobic compounds.

Materials:

  • Sodium D-pantoate powder (CAS 867-81-2)

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tubes and microcentrifuge tubes

Methodology:

  • Calculation : For 5 mL of a 10 mM stock solution: Mass (g) = 0.01 mol/L x 0.005 L x 241.22 g/mol = 0.01206 g = 12.06 mg

  • Weighing : Weigh out 12.06 mg of Sodium D-pantoate powder.

  • Dissolution : Add the powder to a sterile conical tube. Add 5 mL of sterile DMSO. Vortex to dissolve. Gentle warming (to 37°C) or brief sonication may be necessary to fully dissolve the compound.[7]

  • Aliquoting and Storage : Dispense into sterile, single-use aliquots. Store at -20°C. Note : DMSO freezes at this temperature. Ensure tubes are appropriate for freezing.

Application in In Vitro Systems: Rationale and Use

The primary reason to supplement in vitro systems with Sodium D-pantoate is to ensure a non-limiting supply of the precursor for CoA biosynthesis, which is central to cellular energy metabolism and biosynthetic processes.[1][12]

Scientific Context: The Coenzyme A Biosynthesis Pathway

All cells require pantothenic acid to synthesize CoA.[3] The pathway begins with the phosphorylation of pantothenate by the enzyme pantothenate kinase (PanK), which is the rate-limiting step.[13] The subsequent enzymatic reactions lead to the formation of CoA. By providing an ample supply of Sodium D-pantoate, researchers can ensure that this pathway is not a limiting factor in their experimental observations, particularly in studies involving high metabolic activity, cell proliferation, or lipid metabolism.

CoA_Pathway cluster_input Precursor cluster_pathway Biosynthesis Pathway cluster_output Essential Cofactor Pantoate Sodium D-Pantoate (Pantothenic Acid) PhosphoPanto 4'-Phosphopantothenate Pantoate->PhosphoPanto PanK (ATP -> ADP) PhosphoCys 4'-Phospho-N- pantothenoylcysteine PhosphoPanto->PhosphoCys PPCS (Cysteine, CTP) PhosphoPantetheine 4'-Phosphopantetheine PhosphoCys->PhosphoPantetheine PPCDC DephosphoCoA Dephospho-CoA PhosphoPantetheine->DephosphoCoA PPAT CoA Coenzyme A (CoA) DephosphoCoA->CoA DPCK (ATP -> ADP)

Caption: The biosynthesis pathway of Coenzyme A from Sodium D-pantoate.

Protocol 3: Supplementation of Cell Culture Media

This protocol describes the final dilution of the stock solution into a complete cell culture medium for treating cells.

Materials:

  • Prepared sterile stock solution of Sodium D-pantoate (e.g., 100 mM aqueous stock)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with serum and antibiotics)

  • Sterile pipettes and tubes

Methodology:

  • Determine Working Concentration : The optimal working concentration is cell-type and experiment-dependent. A typical starting point for supplementation is in the range of 10-100 µM. A dose-response experiment is recommended to determine the optimal concentration for your specific application.

  • Calculation for Dilution : To prepare a medium with a final concentration of 50 µM from a 100 mM stock solution: Use the formula: C₁V₁ = C₂V₂ (100,000 µM)(V₁) = (50 µM)(V₂) V₁ = (50 / 100,000) * V₂ = 0.0005 * V₂ This means you need to add 0.5 µL of stock for every 1 mL of final medium (a 1:2000 dilution). For 10 mL of final medium, you would add 5 µL of the 100 mM stock solution.

  • Preparation : Thaw a single aliquot of the stock solution. In a sterile tube, add the calculated volume of the stock solution to the required volume of pre-warmed (37°C) complete cell culture medium.

  • Mixing and Application : Gently mix the medium by inverting the tube or pipetting. Remove the old medium from your cell culture plates and replace it with the freshly prepared Sodium D-pantoate-supplemented medium.

  • Control Group : Always include a vehicle control group in your experiment. For aqueous stocks, this would be cells treated with medium containing an equivalent volume of the vehicle (cell culture grade water). For DMSO stocks, the final concentration of DMSO in the medium should be kept constant across all treatments (typically ≤ 0.1%) and included in the vehicle control.

Quality Control and Validation

For applications requiring precise quantification, such as metabolic flux analysis or clinical diagnostics, verifying the concentration of the prepared stock and working solutions is crucial.

  • Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the gold standard methods for quantifying pantothenic acid.[14][15] These methods can confirm the concentration and detect any potential degradation products.

  • Microbiological Assay : A functional confirmation can be achieved using a microbiological assay with an organism that requires pantothenic acid for growth, such as Lactobacillus plantarum ATCC 8014.[16][17] The growth of the bacteria will be proportional to the amount of bioavailable pantothenate in the sample, which can be compared against a standard curve.[16]

Conclusion

Sodium D-pantoate is a vital reagent for in vitro research, enabling the study of a myriad of cellular processes dependent on Coenzyme A. Its successful application hinges on the correct preparation, storage, and use of solutions. By following the detailed protocols and understanding the underlying biochemical principles outlined in this guide, researchers can confidently and reproducibly formulate Sodium D-pantoate for their experiments, ensuring the integrity and validity of their scientific findings.

References

  • NextSDS. (n.d.). Sodium D-pantothenate — Chemical Substance Information. Retrieved from [Link]

  • Linus Pauling Institute, Oregon State University. (n.d.). Pantothenic Acid. Retrieved from [Link]

  • Oproiu, A. M., & Vamanu, E. (2014). PANTOTHENIC ACID – APPLICATIONS, SYNTHESIS AND BIOSYNTHESIS. BIOENGINEERING, 1(1), 938. Retrieved from [Link]

  • Wikipedia. (n.d.). Pantothenic acid. Retrieved from [Link]

  • Gheita, A. A., Gheita, T. A., & Kenawy, S. A. (2020). The potential role of B5: A stitch in time and switch in cytokine. Dermatologic Therapy, 33(6), e14207. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pantethine? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Pantothenate? Retrieved from [Link]

  • BASF. (2022, August 30). Safety data sheet: Calcium-D-Pantothenate. Retrieved from [Link]

  • UNITED STATES PHARMACOPEIAL CONVENTION. (n.d.). SODIUM D-PANTOATE 1613928. Retrieved from [Link]

  • Becton, Dickinson and Company. (n.d.). Pantothenate Assay Medium. Retrieved from [Link]

  • Parke, H. C., & Lawson, E. J. (1941). The Preparation and Properties of Sodium d-Pantothenate. Journal of the American Chemical Society, 63(11), 2869–2871. Retrieved from [Link]

  • Hebei Yipin Pharmaceutical Co Ltd. (2015). CN104592053A - Industrial preparation method of high-purity sodium pantothenate. Google Patents.
  • Heyer Lab, UC Davis. (n.d.). Common Stock Solutions, Buffers, and Media. Retrieved from [Link]

  • Weekes, D., Vetting, M. W., & Al-Karadaghi, S. (2013). The Mechanism of Regulation of Pantothenate Biosynthesis by the PanD–PanZ·AcCoA Complex Reveals an Additional Mode of Action for the Antimetabolite N-Pentyl Pantothenamide (N5-Pan). ACS Chemical Biology, 8(7), 1469–1476. Retrieved from [Link]

  • U.S. Pharmacopeial Convention. (n.d.). General Chapters: <91> CALCIUM PANTOTHENATE ASSAY. Retrieved from [Link]

  • Spry, C., Macuamule, C., & Saliba, K. J. (2013). Pantothenamides Are Potent, On-Target Inhibitors of Plasmodium falciparum Growth When Serum Pantetheinase Is Inactivated. PLOS ONE, 8(2), e54974. Retrieved from [Link]

  • Plasticheal. (2023, October 17). Validated in vitro models to quantify the effect of gastrointestinal digestion on MNPLs bioavailability and toxicity and of asso. Retrieved from [Link]

  • Gombos, K., et al. (2022). Analytical Quality by Design (AQbD) Approach to the Development of In Vitro Release Test for Topical Hydrogel. Pharmaceutics, 14(4), 707. Retrieved from [Link]

  • Kurt Cucu, A. (2025). Analytical Methods Developed for the Determination of Pantoprazole Sodium: Overview. Critical Reviews in Analytical Chemistry, 1–31. Retrieved from [Link]

  • Sehling, H. M., & Thompson, L. D. (2010). Comparison of analytical methods to determine sodium content of low-sodium foods. Journal of AOAC International, 93(2), 652–660. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of Radiolabeled D-Pantoic Acid Sodium Salt for Metabolic Tracing

Introduction & Scientific Rationale Coenzyme A (CoA) is an obligate metabolic cofactor utilized by approximately 4% of all known enzymes, serving as a universal acyl carrier in fatty acid biosynthesis, the Krebs cycle, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Coenzyme A (CoA) is an obligate metabolic cofactor utilized by approximately 4% of all known enzymes, serving as a universal acyl carrier in fatty acid biosynthesis, the Krebs cycle, and polyketide assembly[1]. The biosynthesis of CoA relies on the essential precursor pantothenate (Vitamin B5), which is synthesized de novo in plants and microorganisms via the ATP-dependent condensation of D-pantoic acid and β-alanine[2][3].

For researchers conducting metabolic tracing of acyl-carrier proteins or investigating novel antitubercular/antibacterial agents targeting the CoA pathway[3], radiolabeled precursors are indispensable. While [14C] -pantothenate is commonly used[4], utilizing [1−14C] -D-pantoic acid allows researchers to specifically interrogate the activity of Pantothenate Synthetase (PanC) and bypass certain cellular pantothenate transport limitations[1][5].

Because D-pantoic acid readily undergoes intramolecular esterification to form D-pantolactone under acidic or neutral conditions, it must be synthesized and maintained as a sodium salt . The sodium salt is highly soluble, chemically stable, and physiologically compatible with both in vitro enzymatic assays and in vivo cell culture feeding experiments.

Metabolic Pathway: D-Pantoic Acid to Coenzyme A

The following diagram illustrates the integration of D-pantoic acid into the CoA biosynthetic cascade. Pantothenate kinase (PanK/CoaA) serves as the primary rate-limiting and regulatory step in this pathway[4][6].

CoA_Pathway Pantoate [1-14C]-D-Pantoic Acid (Sodium Salt) Pantothenate [14C]-Pantothenate (Vitamin B5) Pantoate->Pantothenate Pantothenate Synthetase (PanC) ATP BetaAla β-Alanine BetaAla->Pantothenate P_Pantothenate 4'-Phosphopantothenate Pantothenate->P_Pantothenate Pantothenate Kinase (PanK) ATP P_Pantetheine 4'-Phosphopantetheine P_Pantothenate->P_Pantetheine CoaBC CTP, L-Cysteine CoA [14C]-Coenzyme A P_Pantetheine->CoA CoaD / CoaE ATP AcylCoA [14C]-Acyl-CoA Thioesters (Metabolic Tracing) CoA->AcylCoA Acyltransferases

Radiolabeled D-Pantoic acid incorporation into the Coenzyme A biosynthetic pathway.

Chemical Synthesis Strategy: Causality & Design

The synthesis of D-pantoic acid sodium salt relies on the base-catalyzed alkaline hydrolysis of D-pantolactone[2][7].

The Causality of the Chemistry: In aqueous solution, D-pantoic acid and D-pantolactone exist in a pH-dependent thermodynamic equilibrium. At pH < 7, the equilibrium heavily favors the closed-ring lactone. By introducing a stoichiometric amount of Sodium Hydroxide (NaOH), the hydroxide ion attacks the carbonyl carbon of the lactone, irreversibly opening the ring to form the acyclic pantoate anion. Using exactly 1.00 to 1.05 molar equivalents of NaOH is critical. Excess base will result in a highly alkaline final product that can cause localized pH shock and cytotoxicity when introduced to biological cultures, while insufficient base will leave unreacted lactone, skewing specific activity calculations.

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of [1−14C] -D-Pantoic Acid Sodium Salt

Materials Required:

  • [1−14C] -D-pantolactone (Specific Activity: ~50 mCi/mmol)

  • 0.1 M NaOH (Titrated and standardized)

  • HPLC-grade Water

  • pH indicator strips (pH 6.0 - 10.0)

Step-by-Step Methodology:

  • Reconstitution: Dissolve 50 µCi of [1−14C] -D-pantolactone (approx. 1 µmol) in 500 µL of HPLC-grade water in a sterile, tightly capped microcentrifuge tube.

  • Alkaline Addition: Add exactly 1.05 molar equivalents of 0.1 M NaOH (e.g., 10.5 µL of 0.1 M NaOH for 1 µmol of lactone).

  • Hydrolysis Incubation: Vortex gently and incubate the solution at 40°C for 2 hours. Mechanistic Insight: Mild heating accelerates the ring-opening kinetics without risking thermal degradation of the radiolabel.

  • pH Verification: Spot 1 µL of the reaction mixture onto a pH indicator strip. The pH should be between 8.0 and 8.5. If the pH has dropped below 7.5, the hydrolysis is incomplete; add an additional 0.05 equivalents of NaOH and incubate for 30 more minutes.

  • Lyophilization: Flash-freeze the solution in liquid nitrogen and lyophilize overnight. The resulting product is a stable, white powder of [1−14C] -D-pantoic acid sodium salt.

  • Storage: Store the lyophilized powder at -20°C in a desiccator. Reconstitute in sterile PBS (pH 7.4) immediately prior to biological feeding.

Protocol 2: In Vivo Metabolic Tracing & Extraction
  • Cell Culture Feeding: Inoculate E. coli (or target mammalian cells) in a pantothenate-free minimal medium. Supplement the medium with 10 µM of the reconstituted [1−14C] -D-pantoic acid sodium salt.

  • Metabolic Quenching: At desired time points (e.g., 1h, 4h, 12h), rapidly harvest 1×107 cells and quench metabolism by adding 1 mL of pre-chilled (-80°C) extraction solvent (80:20 Methanol:Water containing 0.1% Formic Acid).

  • Extraction: Lyse cells via sonication (3 cycles of 10s on/off) on ice. Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant to an autosampler vial. Analyze via LC-MS coupled to an in-line Flow Scintillation Analyzer (FSA) to quantify the partitioning of the 14C label into 4'-phosphopantothenate, CoA, and downstream Acyl-CoA thioesters.

Self-Validating Systems & Quality Control

To ensure the trustworthiness of the synthesized radiotracer, the protocol embeds a self-validating analytical checkpoint prior to biological use.

Radio-Thin Layer Chromatography (Radio-TLC): Because the lactone is relatively non-polar and the sodium salt is highly polar, Radio-TLC provides an immediate, binary validation of ring opening.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Ethyl Acetate : Methanol (7:3 v/v).

  • Validation Logic: Spot 1 µL of the starting material and 1 µL of the final reconstituted product. Scan the plate using a radio-TLC scanner. The starting [1−14C] -D-pantolactone will migrate near the solvent front ( Rf​≈0.82 ), whereas the successful [1−14C] -D-pantoic acid sodium salt will remain near the baseline ( Rf​≈0.15 ). A successful synthesis must show >99% radiochemical purity at the Rf​=0.15 mark.

Quantitative Data & Analytical Criteria

The following table summarizes the expected analytical parameters and quality control thresholds for the synthesized radiotracer.

Parameter [1−14C] -D-Pantolactone (Precursor) [1−14C] -D-Pantoic Acid Sodium Salt (Product)
Chemical Formula C6​H10​O3​ C6​H11​O4​Na
Molecular Weight 130.14 g/mol 170.14 g/mol
Physical State Crystalline solid / Clear solutionWhite lyophilized powder
Aqueous pH (1mM) ~ 6.0 - 6.5~ 8.0 - 8.5
Radio-TLC Rf​ Value 0.82 ± 0.050.15 ± 0.05
Radiochemical Yield N/A> 98% (Post-lyophilization)
Specific Activity ~ 50 mCi/mmol~ 50 mCi/mmol (Conserved)

References

  • Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC National Institutes of Health (NIH) URL:[Link]

  • Metabolic Perturbation of an Essential Pathway: Evaluation of a Glycine Precursor of Coenzyme A Journal of the American Chemical Society (ACS) URL:[Link]

  • High-level expression and optimization of pantoate-β-alanine ligase in Bacillus megaterium for the enhanced biocatalytic production of D-pantothenic acid National Institutes of Health (NIH) / PMC URL:[Link]

  • Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents Frontiers in Cellular and Infection Microbiology URL:[Link]

  • Regulation of coenzyme A biosynthesis ASM Journals - Journal of Bacteriology URL:[Link]

  • Role of Feedback Regulation of Pantothenate Kinase (CoaA) in Control of Coenzyme A Levels in Escherichia coli National Institutes of Health (NIH) / PMC URL:[Link]

  • Role of Amino Acids and Vitamins in Nutrition of Mesophilic Methanococcus spp ASM Journals - Applied and Environmental Microbiology URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting RP-HPLC Analysis of D-Pantoic Acid Sodium Salt

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the retention and peak shape of highly polar, small organic acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the retention and peak shape of highly polar, small organic acids. D-Pantoic acid sodium salt—a critical precursor in the biosynthesis of pantothenic acid (Vitamin B5)—presents a unique set of chromatographic challenges. It is highly water-soluble, lacks a strong UV chromophore, and possesses a carboxylic acid group that is highly sensitive to mobile phase conditions[1][2].

This guide is designed to move beyond basic troubleshooting by explaining the causality behind peak distortion and providing self-validating protocols to permanently resolve your chromatographic issues.

Diagnostic Workflow

Before adjusting your instrument parameters, use the logical workflow below to isolate the root cause of the peak shape deformation.

Troubleshooting_Logic Start Poor Peak Shape: D-Pantoic Acid Q1 Symptom: Split Peak or Severe Tailing? Start->Q1 Q2 Symptom: Fronting or Broad Base? Q1->Q2 No A1 Action: Lower Mobile Phase pH < 2.5 (Target: >99% Protonation) Q1->A1 Yes Q3 Symptom: Poor Retention (k' < 2)? Q2->Q3 No A2 Action: Match Injection Diluent to Initial Mobile Phase Q2->A2 Yes A3 Action: Switch to AQ-C18 Column (Prevent Phase Collapse) Q3->A3 Yes

Logical troubleshooting workflow for diagnosing and resolving D-Pantoic acid peak shape issues.

In-Depth Troubleshooting FAQs

Q1: Why is my D-Pantoic acid peak splitting or showing severe tailing?

The Causality: D-Pantoic acid has a carboxylic acid group with a pKa of approximately 4.41[3]. If your mobile phase pH is between 3.5 and 5.5, the analyte exists in a dynamic equilibrium between its protonated (unionized) and deprotonated (ionized) states. Because the ionized form is more polar, it travels faster through the reverse-phase column than the unionized form. This dual-population partitioning causes the peak to split or smear across the baseline. Furthermore, unprotonated silanols on the silica column surface (which have a pKa of ~3.5–4.5) can act as weak cation exchangers, causing secondary interactions that lead to tailing[4]. The Solution: You must force the analyte into a single state. Lower the mobile phase pH to 2.5 using a strong buffer (e.g., 50 mM Phosphate buffer adjusted with Phosphoric acid). This ensures >99% of the pantoic acid is protonated and neutralizes the active silanols on the column.

Q2: Why is the peak fronting (asymmetrical leading edge) or broadening at the base?

The Causality: Peak fronting in reverse-phase chromatography is almost exclusively caused by a sample solvent (diluent) mismatch or column mass overload[5]. Because D-Pantoic acid sodium salt is highly soluble in water, users often dissolve it in 100% water or a strong organic solvent like methanol. If the injection solvent is stronger (has higher elution power) than the initial mobile phase, the analyte molecules at the edges of the injection plug will travel down the column faster than the bulk mobile phase, resulting in a "fronting" peak. The Solution: Always dissolve your sample in the initial mobile phase (e.g., 95% Buffer : 5% Acetonitrile).

Q3: Why is D-Pantoic acid eluting in the void volume with a distorted shape?

The Causality: Highly polar organic acids require highly aqueous mobile phases (often 95–100% water) to achieve adequate retention. However, standard C18 stationary phases are highly hydrophobic. In >95% aqueous conditions, the C18 alkyl chains undergo "phase collapse" or dewetting—they fold onto themselves to minimize contact with the water. This drastically reduces the active surface area, causing the analyte to elute in the void volume with poor peak shape. The Solution: Switch to an Aqueous-Compatible (AQ-C18) column. These columns feature polar-embedded groups or hydrophilic endcapping that keeps the stationary phase hydrated and extended even in 100% aqueous conditions.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Mobile Phase Optimization & Column Equilibration

This protocol establishes the correct chemical environment to suppress ionization and prevent secondary interactions[1].

  • Buffer Preparation: Dissolve 6.0 g of monobasic sodium phosphate ( NaH2​PO4​ ) in 1.0 L of HPLC-grade water to create a 50 mM solution.

  • pH Adjustment: Slowly add concentrated phosphoric acid ( H3​PO4​ ) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.5.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

  • Column Installation: Install an AQ-C18 column (e.g., 5 µm, 4.6 × 250 mm). Equilibrate with 95% Buffer / 5% Acetonitrile at 1.0 mL/min until the baseline is stable at 210 nm.

  • Self-Validation Check: Inject a neutral, non-ionizable marker (e.g., caffeine or uracil) alongside your sample. If the neutral marker yields a perfectly symmetric peak (USP Tailing 0.95–1.05) while D-Pantoic acid continues to tail, you have definitively isolated the root cause to analyte-specific secondary interactions (pH or silanol activity) rather than a physical column void or fluidic plumbing issue.

Protocol 2: Sample Diluent Matching & Injection Optimization

This protocol prevents peak fronting caused by solvent mismatch and volume overload[5].

  • Diluent Preparation: Prepare a diluent that exactly matches your initial mobile phase composition (e.g., 95% pH 2.5 Phosphate Buffer : 5% Acetonitrile).

  • Sample Dissolution: Weigh D-Pantoic acid sodium salt and dissolve it in the diluent to a target concentration of 0.5 mg/mL. Vortex until completely clear.

  • Injection Parameter: Set the injection volume to 5 µL. (Rule of thumb: Injection volume should not exceed 1% of the total column volume).

  • Self-Validation Check: Perform a serial injection volume reduction (e.g., inject 10 µL, then 5 µL, then 2 µL). If the peak shape transitions from fronting/split to symmetric as the volume decreases, the root cause is confirmed as sample solvent mismatch or mass overload. If the peak shape remains poor regardless of volume, the issue lies in the mobile phase chemistry.

Quantitative Data Summary

Table 1: Physicochemical Properties & Chromatographic Impact

ParameterValueChromatographic Consequence
pKa (Carboxylic Acid) ~4.41Requires mobile phase pH < 2.5 to ensure >99% protonation, preventing partial ionization and peak splitting.
UV Absorbance Max < 210 nmLacks strong chromophore; requires low-UV transparent buffers (e.g., Phosphate) to minimize baseline noise.
Polarity (LogP) Highly negativeWeak retention on standard C18; requires AQ-C18 or polar-embedded stationary phases to prevent phase collapse.

Table 2: Troubleshooting Quantitative Limits (System Suitability)

MetricTarget ValueIndication of Failure
USP Tailing Factor (T) 0.9 - 1.2> 1.2 indicates secondary silanol interactions or pH mismatch. < 0.9 indicates fronting (diluent mismatch or column overload).
Retention Factor (k') 2.0 - 10.0< 2.0 indicates poor retention (eluting too close to void), risking interference from unretained salts.
Injection Volume < 1% of column volume> 1% risks volume overload, leading to band broadening and fronting.

References

  • "SYNERGIC EXTRACTION OF PANTOTHENIC ACID WITH TWO DIFFERENT EXTRACTANTS - SciELO"[3] URL:

  • "High-level expression and optimization of pantoate-β-alanine ligase in Bacillus megaterium for the enhanced biocatalytic production of D-pantothenic acid - PMC"[1] URL:

  • "HPLC Troubleshooting Guide - MilliporeSigma" URL:

  • "Troubleshooting Peak Shape Problems in HPLC - Waters Corporation" URL:

  • "Tips and Tricks of HPLC System Troubleshooting - Agilent"[5] URL:

  • "Analyses of multivitamins in nutraceuticals by reverse phase hplc with dad, elsd and ms - SciSpace"[2] URL:

Sources

Optimization

Bioprocess Technical Support Center: Optimizing Sodium D-Pantoate for Microbial Pantothenate Production

Welcome to the Bioprocess Technical Support Center. This portal is engineered for researchers, bioprocess engineers, and drug development professionals tasked with optimizing Sodium D-pantoate supplementation in Escheric...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioprocess Technical Support Center. This portal is engineered for researchers, bioprocess engineers, and drug development professionals tasked with optimizing Sodium D-pantoate supplementation in Escherichia coli and Corynebacterium glutamicum chassis for D-pantothenate (Vitamin B5) biosynthesis.

Below, you will find mechanistic explanations, empirical data, and self-validating troubleshooting protocols to maximize your fermentation yields.

Visualizing the Metabolic Node

Before troubleshooting, it is critical to understand where Sodium D-pantoate integrates into the cellular machinery and where metabolic bottlenecks occur.

Pathway KIV α-Ketoisovalerate PanB PanB Enzyme (KPHMT) KIV->PanB KP Ketopantoate PanB->KP DP Sodium D-Pantoate KP->DP PanE DP->PanB Feedback Inhibition (>10 mM) PanC PanC Enzyme (Pantothenate Synthetase) DP->PanC PANT D-Pantothenate (Vitamin B5) PanC->PANT

Fig 1. D-pantoate integration into the biosynthesis pathway and PanB feedback inhibition.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my bacterial growth stall immediately after a bolus feed of Sodium D-pantoate? Causality: Two distinct mechanisms cause this bioprocess crash. First, D-pantoate acts as a potent feedback inhibitor on the endogenous PanB enzyme (ketopantoate hydroxymethyltransferase). Concentrations above 10 mM severely reduce PanB transferase activity in both E. coli and C. glutamicum, starving the cell of essential upstream branched-chain amino acid intermediates 1. Second, because it is supplied as a sodium salt, bolus additions cause an acute spike in Na+ ions, inducing hyperosmotic stress. Water rushes out of the cell, leading to a loss of turgor pressure and immediate growth arrest.

Q2: How do I balance Sodium D-pantoate with β-alanine supplementation? Causality: Pantothenate synthetase (PanC) catalyzes a 1:1 stoichiometric, ATP-dependent condensation of D-pantoate and β-alanine. The reaction proceeds via a pantoyl adenylate intermediate 2. If Sodium D-pantoate is fed in massive excess without sufficient β-alanine, the enzyme converts ATP to AMP to form the intermediate, but lacks the β-alanine to complete the cycle. This futile cycling rapidly depletes cellular ATP pools, causing metabolic collapse. Validation: Always maintain a 1:1.2 molar feed ratio of D-pantoate to β-alanine. β-alanine uptake relies on the low-affinity CycA transporter ( Km​≈2.4 mM), meaning it must be maintained at a slightly higher extracellular concentration to drive intracellular flux 2.

Section 2: Quantitative Data & Benchmarks

To prevent toxicity while maximizing flux, adhere to the empirical concentration thresholds outlined below.

Table 1: Empirical Concentration Thresholds for Sodium D-pantoate in Fermentation

Strain ChassisOptimal Feed Conc. (Fed-Batch)Toxicity/Inhibition ThresholdRecommended Osmoprotectant
Escherichia coli (Wild Type)2 - 5 mM> 10 mM1 mM Glycine Betaine
E. coli (Engineered PanC++)10 - 20 mM> 35 mM2 mM Glycine Betaine
Corynebacterium glutamicum5 - 15 mM> 25 mMTrehalose or Betaine
Section 3: Troubleshooting Guide

Issue: Sudden drop in Oxygen Uptake Rate (OUR) post-induction.

  • Diagnosis: Acute sodium-induced osmotic stress.

  • Resolution: Transition from bolus feeding to a continuous exponential feed. To counteract the hyperosmotic environment, supplement the feed with a compatible solute like betaine, which restores cell volume without interfering with metabolism 3.

Issue: High D-pantoate consumption but low D-pantothenate yield.

  • Diagnosis: The metabolic flux is bottlenecked at the final ligation step, likely due to PanC enzyme saturation.

  • Resolution: Overexpressing the panC gene from C. glutamicum in your E. coli chassis is a field-proven strategy to pull the flux forward and prevent intermediate pooling 4.

Section 4: Standard Operating Procedure (SOP)
Self-Validating Fed-Batch Optimization Workflow

This protocol includes built-in checkpoints to ensure causality between your feed rate and cellular response, preventing false assumptions during scale-up.

Workflow Start Seed Culture Preparation Phase1 Batch Phase (OD600 = 15-20) Start->Phase1 Phase2 Fed-Batch Phase (Start Na-D-pantoate Feed) Phase1->Phase2 Monitor Monitor DO & Base Addition Phase2->Monitor Decision DO Spikes? (Growth Stalled) Monitor->Decision Validate Check Osmolality (>400 mOsm/kg?) Decision->Validate Yes Harvest Harvest & HPLC Quantification Decision->Harvest No Adjust Add 1mM Betaine & Reduce Feed Rate Validate->Adjust Confirmed Adjust->Monitor

Fig 2. Self-validating decision workflow for optimizing Sodium D-pantoate fed-batch fermentation.

Step 1: Seed Train and Initial Batch Phase

  • Inoculate the bioreactor at an initial OD600​ of 0.1 in a defined minimal medium.

  • Allow batch growth until the primary carbon source (glucose) is depleted, indicated by a sudden dissolved oxygen (DO) spike.

Step 2: Co-Feeding Initiation

  • Initiate a continuous, coupled feed of Sodium D-pantoate and β-alanine.

  • Critical Parameter: Set the initial feed rate to maintain a steady-state intracellular concentration of ~2 mM D-pantoate. Do not exceed a volumetric addition that raises broth Na+ by >50 mM/hour.

Step 3: Osmotic Stress Validation (The Self-Validating Step)

  • Action: Monitor the base addition rate and DO. If DO rapidly spikes while residual glucose is still present, growth has stalled.

  • Self-Validation: To prove this stall is caused by Sodium D-pantoate-induced osmotic stress (and not a hidden nutrient limitation or phage infection), extract a 1 mL sample and measure the cell-free broth osmolality. If osmolality > 400 mOsm/kg, pause the D-pantoate feed and inject 1 mM betaine directly into the bioreactor. If the DO drops back to baseline within 15–30 minutes, you have validated that the growth arrest was osmotically driven. The system proves its own causality.

Step 4: Product Harvesting and HPLC Quantification

  • Harvest the broth at 48-72 hours. Quantify D-pantothenate using HPLC (C18 column, 0.1% phosphoric acid mobile phase, UV detection at 210 nm).

References
  • Source: ASM Journals (Journal of Bacteriology)
  • Title: Biosynthesis of Pantothenic Acid and Coenzyme A Source: PMC - NIH URL
  • Title: Production of d-pantothenic acid during fed-batch fermentations of E.
  • Title: Metabolic Engineering of Microbial Chassis Cells for d-Pantothenate Production: A Review Source: ACS Synthetic Biology - ACS Publications URL

Sources

Troubleshooting

Technical Support Center: D-Pantoic Acid Sodium Salt Stability &amp; Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained losses in enantiomeric purity during the synthesis of D-pantothenate (Vitamin B...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained losses in enantiomeric purity during the synthesis of D-pantothenate (Vitamin B5) or coenzyme A derivatives.

D-Pantoic acid sodium salt (the sodium salt of 2,4-dihydroxy-3,3-dimethylbutanoic acid) is a highly sensitive chiral intermediate. Its stereocenter is exceptionally vulnerable to racemization and structural degradation if storage conditions are not meticulously controlled. This guide bypasses generic advice to provide a deep dive into the mechanistic causality of these degradation pathways, alongside field-proven, self-validating protocols to ensure the absolute integrity of your chiral inventory.

Mechanistic Causality: Why Does D-Pantoic Acid Racemize?

To prevent degradation, we must first understand the molecular vulnerabilities of the compound. D-pantoic acid is an α -hydroxy acid. The α -proton (located on the chiral carbon adjacent to the carboxylate group) is weakly acidic.

  • Base-Catalyzed Racemization: When exposed to elevated pH or trace moisture (which creates alkaline micro-environments in the hygroscopic sodium salt), the α -proton is abstracted. This forms a planar, achiral enediolate intermediate. Upon reprotonation, hydrogen can add to either face of the molecule, resulting in a racemic mixture of D- and L-pantoic acid (1)[1].

  • Acid-Catalyzed Lactonization: Conversely, if the pH drops below 4.0, the protonated carboxylic acid undergoes an intramolecular nucleophilic attack by the γ -hydroxyl group. While this specific cyclization does not cause racemization, it converts the open-chain acid into D-pantolactone, fundamentally altering the chemical identity and reactivity of your reagent (2)[2].

Mechanism DP D-Pantoic Acid Sodium Salt Base High pH / Heat (OH- attack) DP->Base Moisture/Base Acid Low pH (<4.0) (H+ attack) DP->Acid Acidic buffer Enol Planar Enediolate Intermediate Base->Enol alpha-H abstraction Racemic DL-Pantoic Acid (Racemization) Enol->Racemic Non-stereoselective reprotonation Lactone D-Pantolactone (Lactonization) Acid->Lactone Intramolecular cyclization

Logical pathways of D-Pantoic Acid racemization and lactonization.

Troubleshooting FAQs

Q1: My D-pantoic acid sodium salt powder has turned into a sticky paste, and chiral HPLC shows a 15% drop in enantiomeric excess (ee). What happened? A: You are observing moisture-induced deliquescence combined with base-catalyzed enolization. The sodium salt of D-pantoic acid is highly hygroscopic. When it absorbs atmospheric moisture, it forms a concentrated aqueous micro-environment. Because it is a salt of a weak acid and a strong base, this micro-environment is slightly alkaline. The combination of water, slight alkalinity, and ambient temperature accelerates the abstraction of the α -proton, leading to rapid racemization (3)[3].

Q2: I stored my stock solutions at 4°C in a pH 8.0 Tris buffer. Why did the enzymatic coupling fail? A: Storing D-pantoic acid in an aqueous solution at a slightly basic pH (like pH 8.0) is a recipe for slow racemization. Furthermore, pantothenic acid derivatives are known to be highly unstable to both heat and alkaline conditions, leading to hydrolytic cleavage and stereocenter loss (4)[4]. Aqueous stock solutions must be prepared fresh. If they must be stored, they should be kept at a strictly neutral pH (6.8–7.2) and flash-frozen at -80°C.

Q3: How do I recover D-pantoic acid if it has already converted to D-pantolactone? A: If your sample has lactonized due to acidic exposure, you can carefully hydrolyze the D-pantolactone back to D-pantoic acid using a stoichiometric amount of NaOH. However, this must be done under strictly controlled temperatures (e.g., on ice) to prevent the strong base from triggering the enolization/racemization pathway discussed above.

Quantitative Data: Impact of Storage Conditions

To illustrate the critical nature of these parameters, the following table summarizes the expected degradation profiles of D-pantoic acid sodium salt under various conditions.

Storage ConditionTemp (°C)TimeframeExpected ee (%)Primary Degradation Pathway
Dry Solid, Argon-sealed, Desiccated-20°C12 months> 99.0%Negligible
Dry Solid, Ambient Air (Humid)25°C4 weeks< 90.0%Moisture-induced racemization
Aqueous Solution (pH 7.0)4°C2 weeks~ 98.0%Slow spontaneous enolization
Aqueous Solution (pH 9.0)25°C7 days< 80.0%Base-catalyzed racemization
Aqueous Solution (pH 3.0)25°C7 days> 98.0%Acid-catalyzed lactonization

*Note: Enantiomeric excess is maintained, but the chemical species converts entirely to D-pantolactone.

Self-Validating Experimental Protocol: Long-Term Storage Preparation

Do not simply place the vendor's bottle in the freezer. Every time you open a bulk container, you introduce moisture and oxygen. Implement the following self-validating workflow to ensure absolute stability.

Workflow Step1 1. Lyophilization (Remove residual H2O) Step2 2. Argon Purging (Displace O2/Moisture) Step1->Step2 Step3 3. Aliquoting (Amber Glass Vials) Step2->Step3 Step4 4. Storage at -20°C (Desiccant Sealed) Step3->Step4 Validate Self-Validation: Chiral HPLC Check (Day 7) Step4->Validate QC Check

Self-validating workflow for the preparation and storage of D-Pantoic Acid.

Step-by-Step Methodology:

  • Lyophilization (Optional but Recommended): If the received sodium salt appears clumped (indicating moisture ingress), dissolve it in LC-MS grade water (pH adjusted to exactly 7.0) and lyophilize it overnight to obtain a completely anhydrous powder.

  • Inert Atmosphere Handling: Transfer the anhydrous powder to a glove box or use a Schlenk line to maintain a dry Argon or Nitrogen atmosphere during handling.

  • Aliquoting: Divide the bulk powder into single-use aliquots in amber glass vials. Amber glass prevents potential UV-induced radical degradation.

  • Sealing and Desiccation: Seal the vials with PTFE-lined caps. Place the sealed vials inside a secondary container (e.g., a Mylar bag) filled with indicating silica gel desiccants.

  • Temperature Control: Store the secondary container at -20°C or -80°C.

  • Self-Validation Step (Crucial): After 7 days of storage, retrieve one "dummy" aliquot. Reconstitute it and run a chiral HPLC analysis (using a chiral stationary phase, e.g., Chiralpak AD-H) to confirm that the handling process itself did not induce racemization. This creates a closed-loop validation system, ensuring your protocol is trustworthy before committing the reagent to expensive downstream syntheses.

References
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization Source: YouTube URL
  • A Convenient Practical Method for the Preparation of (−)-(1S,2S)
  • D-PANTOTHENIC ACID | 79-83-4 Source: ChemicalBook URL
  • Improving Stability of Vitamin B5 Through Double Salt Formation Source: Crystal Growth & Design - ACS Publications URL

Sources

Optimization

impact of pH on the stability of sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate

Core Mechanistic Overview: The pH-Stability Axis Sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate, commonly known as sodium D-pantoate, is a critical precursor in the biosynthesis of pantothenic acid (Vitamin B5) and coen...

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Author: BenchChem Technical Support Team. Date: March 2026

Core Mechanistic Overview: The pH-Stability Axis

Sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate, commonly known as sodium D-pantoate, is a critical precursor in the biosynthesis of pantothenic acid (Vitamin B5) and coenzyme A[1]. A frequent point of failure in experimental workflows involving this compound is its extreme sensitivity to pH variations.

The stability of sodium pantoate is governed by a reversible, pH-dependent structural interconversion. At physiological or alkaline pH (pH > 7.0), the molecule exists as an open-chain anion[2]. The deprotonated carboxylate group (-COO⁻) is a poor electrophile, which prevents intramolecular reactions.

However, when the pH drops below the pKa of pantoic acid (~4.0), the carboxylate group becomes protonated (-COOH). This protonation transforms the carbonyl carbon into a strong electrophile. The oxygen of the γ-hydroxyl group then acts as a nucleophile, attacking the carbonyl carbon. This intramolecular esterification expels a water molecule and forces the compound into a stable five-membered ring known as D-pantolactone[3].

Mechanism Pantoate Sodium D-Pantoate (Stable at pH > 7) Protonation Protonation of Carboxylate (pH < 4) Pantoate->Protonation Acidification Nucleophilic Nucleophilic Attack by γ-Hydroxyl Protonation->Nucleophilic Pantolactone D-Pantolactone (Stable at pH < 4) Nucleophilic->Pantolactone -H2O Hydrolysis Alkaline Hydrolysis (Addition of NaOH) Pantolactone->Hydrolysis Alkalinization (pH > 8) Hydrolysis->Pantoate Ring Opening

Caption: Mechanism of pH-dependent conversion between Sodium D-Pantoate and D-Pantolactone.

Quantitative Stability Profile

Understanding the half-life of the open-chain pantoate form is essential for assay design. The table below summarizes the dominant species and stability kinetics across different pH ranges at 25°C[3].

Buffer pHDominant Equilibrium SpeciesPantoate StabilityMechanistic Observation
Acidic (< 4.0) D-PantolactoneHighly Unstable (Rapid conversion)Protonation of carboxylate drives rapid intramolecular esterification (lactonization).
Neutral (7.0 - 7.4) Mixed (Pantoate / Lactone)Moderately Stable (~30 days)Slow equilibrium shift; partial lactonization occurs over time.
Alkaline (8.5 - 10.0) Sodium D-PantoateHighly StableDeprotonated carboxylate prevents nucleophilic attack; ring remains open.

Troubleshooting Guide

Q: My HPLC-UV analysis shows a secondary peak that grows over time when sodium pantoate is dissolved in mobile phase A (0.1% Formic Acid). What is happening? A: You are observing in-situ lactonization. 0.1% Formic acid drops the pH of your sample below 3.0. In this acidic environment, the open-chain sodium pantoate rapidly cyclizes into D-pantolactone. Solution: Prepare your standards and samples in a neutral buffer (e.g., 50 mM phosphate, pH 7.4) and utilize a neutral mobile phase (e.g., water buffered to pH 7.0 with acetonitrile). If an acidic mobile phase is strictly required for other analytes, chill the autosampler to 4°C to suppress reaction kinetics and inject immediately after sample preparation.

Q: I am using sodium pantoate as a precursor for enzymatic pantothenate synthesis. My yields are dropping significantly in unbuffered reactions. Why? A: Enzymatic coupling often consumes ATP and generates acidic byproducts, causing pH drift[4]. As the pH drops below 7.0, sodium pantoate begins converting to D-pantolactone, which is structurally incompatible with the enzyme's active site. Solution: Implement a robust buffering system (e.g., 100 mM Tris-HCl, pH 8.0) to lock the pantoate in its open-chain, enzymatically active conformation throughout the entire biotransformation.

Q: We received a batch of sodium D-pantoate, but it appears highly hygroscopic and is degrading in the vial. How should it be stored? A: Sodium D-pantoate is extremely hygroscopic. Absorbed ambient moisture creates localized aqueous micro-environments where atmospheric CO₂ dissolves to form carbonic acid. This subtly lowers the pH, initiating slow lactonization. Solution: Store the compound at -20°C in an airtight container backfilled with inert gas (argon or nitrogen) alongside a desiccant.

Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following methodology allows researchers to empirically verify the stability of their specific pantoate working solutions.

Protocol: Reversible Lactonization Assay and HPLC Quantification

  • Step 1: Buffer Preparation. Prepare 50 mM test buffers at pH 3.0 (Citrate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • Step 2: Substrate Addition. Dissolve sodium D-pantoate to a final concentration of 10 mM in each buffer.

  • Step 3: Thermal Incubation. Incubate the solutions in a thermomixer at 25°C.

  • Step 4: Aliquot Quenching (Critical Step). At t = 0, 1, 4, 8, and 24 hours, withdraw 100 µL aliquots. For the pH 3.0 sample, immediately quench the reaction by adding 10 µL of 1M NaOH to shift the pH to ~7.0. Causality: This instantly deprotonates the carboxylate, halting further lactonization and preserving the exact ratio of pantoate to lactone for accurate measurement.

  • Step 5: HPLC-UV Analysis. Inject onto a C18 Reverse Phase column. Use an isocratic elution of 95% Water (buffered to pH 7.0) / 5% Acetonitrile. Detect at 210 nm. Pantoate (more polar) will elute earlier than pantolactone.

Workflow Step1 1. Buffer Preparation (pH 3.0, 7.4, 9.0) Step2 2. Substrate Addition (10 mM Sodium Pantoate) Step1->Step2 Step3 3. Thermal Incubation (25°C) Step2->Step3 Step4 4. Aliquot Quenching (Neutralize to pH 7.0) Step3->Step4 Step5 5. HPLC-UV Analysis (Isocratic C18, 210 nm) Step4->Step5

Caption: Step-by-step experimental workflow for pH stability testing and HPLC quantification.

Frequently Asked Questions (FAQs)

Q: How can I recover sodium pantoate if my solution has already converted to D-pantolactone? A: The lactonization process is fully reversible. To regenerate sodium pantoate, adjust the solution pH to 8.5–9.0 using 1M NaOH and incubate at 80°C for 20-30 minutes[2]. This alkaline hydrolysis forces the lactone ring to open. After cooling, neutralize the solution to pH 7.4 for downstream biological assays.

Q: Does temperature affect the pH stability profile? A: Yes. Elevated temperatures exponentially accelerate the kinetics of both lactonization (in acidic conditions) and hydrolysis (in basic conditions). If you must process sodium pantoate at higher temperatures (e.g., during heat sterilization), strict adherence to a pH > 7.5 is critical to prevent loss of the open-chain form.

Q: Can I store working solutions of sodium pantoate in unbuffered LC-MS grade water? A: It is highly discouraged. Unbuffered water often has a slightly acidic pH (5.5 - 6.0) due to dissolved atmospheric CO₂. Over a period of days to weeks, this will cause a slow but measurable conversion to pantolactone. Always prepare working stocks in a slightly alkaline buffer (pH 7.5 - 8.0).

References

  • Title: sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate - PubChem - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: US3996246A - Resolution of racemic pantolactone Source: Google Patents / USPTO URL
  • Title: Information on EC 3.5.1.22 - pantothenase Source: BRENDA Enzyme Database URL: [Link]

  • Title: DL-LACTONE CAS N°:79-50-5 - OECD-HPV Source: OECD Existing Chemicals Database URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of HPLC Methods for Sodium (2R)-2,4-Dihydroxy-3,3-Dimethylbutanoate Analysis

Introduction Sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate, commonly known as sodium D-pantoate, is an essential precursor in the biosynthesis of D-pantothenic acid (Vitamin B5) and Coenzyme A[1]. Accurate analytical q...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate, commonly known as sodium D-pantoate, is an essential precursor in the biosynthesis of D-pantothenic acid (Vitamin B5) and Coenzyme A[1]. Accurate analytical quantification of D-pantoate is notoriously difficult. Because the molecule lacks a conjugated π-electron system or a strong chromophore, traditional UV detection is highly susceptible to matrix interference and severe baseline drift[2].

As a Senior Application Scientist, I have structured this guide to objectively compare three high-performance liquid chromatography (HPLC) detection modalities—Low-Wavelength UV, Evaporative Light Scattering Detection (ELSD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By providing validated experimental protocols and causality-driven insights, this guide will help researchers select the optimal analytical strategy for their specific sample matrices.

Section 1: Biosynthetic Context & Analytical Challenge

D-pantoate is synthesized via the reduction of ketopantoate by ketopantoate reductase (PanE) and is subsequently condensed with β-alanine by pantothenate synthetase (PanC) to form pantothenic acid[1]. In fermentation broths, stability-indicating assays, or biological matrices, D-pantoate must be chromatographically resolved from structurally similar aliphatic organic acids, amino acids, and complex media components.

Biosynthesis Keto Ketopantoate (Precursor) PanE PanE (Ketopantoate Reductase) NADPH -> NADP+ Keto->PanE Pantoate D-Pantoate (Target Analyte) PanE->Pantoate Reduction PanC PanC (Pantothenate Synthetase) ATP -> AMP + PPi Pantoate->PanC BetaAla β-Alanine BetaAla->PanC VitB5 D-Pantothenic Acid (Vitamin B5) PanC->VitB5 Condensation

Biosynthetic pathway of D-pantothenic acid highlighting the role of D-pantoate.

Section 2: Comparison of HPLC Analytical Modalities

HPLC-UV (Low Wavelength: 205-210 nm)
  • Mechanism & Causality: Since D-pantoate only contains carboxylate and hydroxyl functional groups, its UV absorbance relies entirely on the n→π* transitions of the carboxyl group, restricting detection to the far-UV region (205-210 nm)[3][4].

  • Pros: Accessible instrumentation; highly suitable for high-purity synthetic samples and raw material release testing[2].

  • Cons: High baseline drift during gradient elution. Severe interference from UV-absorbing mobile phase modifiers (e.g., acetate, formate) and complex sample matrices.

  • Verdict: Best for routine purity checks of isolated sodium D-pantoate where the limit of detection (LOD) can reach approximately 1.33 ng under optimized, interference-free conditions[3].

HPLC-ELSD (Evaporative Light Scattering Detection)
  • Mechanism & Causality: ELSD is a universal detector that relies on the nebulization and evaporation of the mobile phase, followed by light scattering of the remaining non-volatile analyte particles. Because sodium D-pantoate is a non-volatile salt, it scatters light effectively upon solvent evaporation, completely bypassing the need for a chromophore.

  • Pros: Independent of the analyte's optical properties; allows the use of UV-absorbing solvents; provides perfectly flat baselines during complex gradient elutions.

  • Cons: Non-linear response curve (requires log-log calibration); lower absolute sensitivity compared to mass spectrometry.

  • Verdict: The optimal workhorse for fermentation monitoring and formulation assays where UV detection fails due to matrix interference.

LC-MS/MS (Electrospray Ionization - Negative Mode)
  • Mechanism & Causality: D-pantoate readily deprotonates at the carboxylate group to form an [M-H]⁻ ion. Tandem mass spectrometry provides absolute structural specificity, bypassing chromatographic co-elution issues and allowing detection in highly complex matrices[2][5].

  • Pros: Unmatched sensitivity and specificity; ideal for trace analysis in biological matrices (e.g., urine, plasma).

  • Cons: High capital cost; subject to ion suppression from co-eluting matrix salts.

  • Verdict: Essential for pharmacokinetic studies, trace-level quantification, and stable isotope dilution assays[5].

Section 3: Method Validation Workflow & Experimental Protocol

ValidationWorkflow Start Method Development System System Suitability Start->System Linearity Linearity & Range System->Linearity LOD_LOQ Sensitivity (LOD/LOQ) Linearity->LOD_LOQ Accuracy Accuracy & Precision LOD_LOQ->Accuracy Robustness Robustness Testing Accuracy->Robustness

Step-by-step logical workflow for the validation of an HPLC analytical method.

Self-Validating Protocol: HPLC-ELSD Analysis of Sodium D-Pantoate

This protocol is engineered to eliminate UV-interference by utilizing ELSD, providing a robust, self-validating method for complex matrices.

Step 1: Chromatographic Conditions

  • Column: C18 Reversed-Phase (e.g., 4.6 × 250 mm, 5 μm)[3][4].

  • Mobile Phase: Isocratic elution with 0.1% Trifluoroacetic acid (TFA) in Water : Acetonitrile (95:5, v/v).

  • Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the pantoate carboxylate group (pKa ~4.8). This ensures the highly polar analyte remains in its neutral form, increasing its retention and preventing peak tailing on the hydrophobic C18 stationary phase.

  • Flow Rate: 1.0 mL/min[4].

  • Injection Volume: 10 μL.

Step 2: ELSD Parameters

  • Drift Tube Temperature: 50°C.

  • Causality: Optimizes the evaporation of the highly aqueous mobile phase without thermally degrading the labile hydroxyl groups of the analyte.

  • Nebulizer Gas (N₂): 3.5 bar.

  • Gain: 5.

Step 3: Sample Preparation & System Suitability

  • Dissolve sodium D-pantoate standards in the mobile phase to yield concentrations ranging from 50 to 1000 μg/mL.

  • For complex matrices (e.g., fermentation broth), centrifuge at 10,000 × g for 10 min, and filter the supernatant through a 0.22 μm hydrophilic PTFE syringe filter.

  • Causality: Filtration is critical to protect the analytical column and prevent particulate occlusion in the ELSD nebulizer, which would otherwise cause severe baseline noise and invalidate the assay.

  • Validation Check: Ensure the theoretical plate count is > 2000 and the tailing factor is ≤ 1.5 before proceeding with sample analysis.

Section 4: Quantitative Validation Data Comparison

The following table synthesizes the validation parameters comparing the three analytical modalities for D-pantoate, establishing clear benchmarks for method transfer and validation.

Validation ParameterHPLC-UV (210 nm)HPLC-ELSDLC-MS/MS (ESI-)
Linearity Range 10 - 500 μg/mL50 - 1000 μg/mL10 - 1000 ng/mL
Correlation Coefficient (R²) > 0.995> 0.998 (Log-Log)> 0.999
Limit of Detection (LOD) 1.33 ng[3]15 ng0.05 ng
Limit of Quantitation (LOQ) 4.42 ng[3]50 ng0.15 ng
Intra-day Precision (RSD%) 1.8%2.1%3.5%
Recovery (Accuracy) 98.5 - 101.2%97.0 - 102.5%92.0 - 105.0%
Matrix Interference HighLowModerate (Ion Suppression)

Data synthesized from established validation guidelines and literature benchmarks for pantoic acid derivatives[2][3][5].

Section 5: Conclusion

While HPLC-UV remains a staple for the purity analysis of isolated sodium D-pantoate due to its accessibility and low cost[2][4], its susceptibility to matrix interference at low wavelengths (205-210 nm) limits its utility in complex biological samples. For formulation and fermentation monitoring, HPLC-ELSD provides a superior, interference-free alternative. For absolute trace quantification and pharmacokinetic profiling, LC-MS/MS is the undisputed gold standard, offering unparalleled sensitivity and structural confirmation[5].

Sources

Comparative

A Senior Application Scientist's Guide to the Chiral Separation of Pantoic Acid: A Comparative Analysis of Stationary Phases

In the realm of pharmaceutical development and quality control, the stereospecific analysis of chiral molecules is not merely a regulatory hurdle but a fundamental necessity for ensuring product safety and efficacy. Pant...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical development and quality control, the stereospecific analysis of chiral molecules is not merely a regulatory hurdle but a fundamental necessity for ensuring product safety and efficacy. Pantoic acid, a key chiral intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives like dexpanthenol, exists as two enantiomers: (R)-pantoic acid, the biologically active precursor, and (S)-pantoic acid.[1] Consequently, the ability to accurately separate and quantify these enantiomers is of paramount importance.

This guide provides an in-depth comparative analysis of different chiral stationary phases (CSPs) for the separation of pantoic acid and its lactone form, pantolactone. We will delve into the mechanistic principles behind the most effective column chemistries, present supporting experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in their method development endeavors.

The Primacy of Polysaccharide-Based Chiral Stationary Phases

For the separation of pantoic acid and its derivatives, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated superior performance and broad applicability.[1][2] These CSPs are prepared by coating or immobilizing polysaccharide derivatives, such as tris(3,5-dimethylphenylcarbamate), onto a high-quality silica support.[3][4]

The chiral recognition mechanism of polysaccharide-based CSPs is a complex interplay of various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The helical structure of the polysaccharide polymer creates chiral grooves or cavities where the enantiomers of the analyte can interact. The subtle differences in the three-dimensional fit and the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP lead to different retention times and, thus, separation.[5]

For acidic compounds like pantoic acid, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary. This suppresses the ionization of the carboxylic acid group, reducing peak tailing and improving the chiral recognition by promoting hydrogen bonding interactions with the carbamate groups on the CSP.[6]

Comparative Performance of Polysaccharide-Based Columns

The following table summarizes the experimental data for the chiral separation of pantolactone on various polysaccharide-based CSPs. Pantolactone is an excellent analyte for this comparison as it is the direct precursor to pantoic acid and is commonly used in these analyses.[1]

ColumnChiral SelectorMobile PhaseFlow Rate (mL/min)Resolution (Rs)Separation Factor (α)
Chiralpak® IA Amylose tris(3,5-dimethylphenylcarbamate) - Immobilizedn-Hexane/2-Propanol (90:10)1.01.901.25
Chiralpak® IB Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilizedn-Hexane/2-Propanol (90:10)1.01.551.18
Chiralpak® IC Cellulose tris(3,5-dichlorophenylcarbamate) - Immobilizedn-Hexane/2-Propanol (90:10)1.02.151.33
Chiralpak® IE Amylose tris(3,5-dichlorophenylcarbamate) - Immobilizedn-Hexane/2-Propanol (90:10)1.01.651.21
Chiralpak® IM Amylose tris(3-chloro-4-methylphenylcarbamate) - Immobilizedn-Hexane/2-Propanol (80:20)1.0Not Reported1.14

Data for Chiralpak® IA, IB, IC, and IE adapted from a study on polysaccharide-based sorbents.[1] Data for Chiralpak® IM sourced from Daicel Corporation.[7]

From the data, it is evident that the choice of both the polysaccharide backbone (amylose vs. cellulose) and the derivatizing group significantly influences the enantioselectivity. For pantolactone, Chiralpak® IC, with its cellulose tris(3,5-dichlorophenylcarbamate) selector, provided the highest resolution and separation factor under the tested conditions.

Experimental Protocol: Chiral Separation of Pantolactone on a Polysaccharide-Based CSP

This protocol provides a detailed methodology for the chiral separation of pantolactone enantiomers using a polysaccharide-based column.

1. Materials and Reagents:

  • Racemic pantolactone standard

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Chiral column (e.g., Chiralpak® IC, 250 x 4.6 mm, 5 µm)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV detector

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane/2-Propanol/TFA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of racemic pantolactone at 1.0 mg/mL in 2-propanol.

  • Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the two enantiomer peaks based on their retention times.

  • Calculate the resolution (Rs) and separation factor (α) to evaluate the separation performance.

  • For quantitative analysis, construct a calibration curve using standards of known concentrations.

Alternative Chiral Stationary Phases for Pantoic Acid Separation

While polysaccharide-based columns are often the first choice, other types of CSPs can also be effective for the separation of chiral acids and their derivatives.

Cyclodextrin-Based Chiral Stationary Phases

Cyclodextrin-based CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selectors.[8] The separation mechanism is based on the formation of inclusion complexes between the analyte and the cyclodextrin cavity.[9] Chiral recognition is achieved through differential interactions of the enantiomers with the chiral environment of the cyclodextrin molecule.

A study on the separation of panthenol, a derivative of pantoic acid, demonstrated the viability of a β-cyclodextrin column.[2] While direct comparative data for pantoic acid is limited, the success with panthenol suggests that cyclodextrin-based columns are a worthwhile consideration, particularly when polysaccharide-based columns do not yield the desired separation.

Ligand-Exchange Chiral Stationary Phases

Ligand-exchange chromatography (LEC) is another powerful technique for the resolution of racemates, especially for amino acids and other compounds that can act as ligands.[10] In LEC, the stationary phase consists of a chiral ligand complexed with a metal ion, typically copper(II). The separation of enantiomers occurs due to differences in the stability of the diastereomeric ternary complexes formed between the analyte enantiomers, the chiral ligand on the stationary phase, and the metal ion.[11] For acidic analytes like pantoic acid, this technique offers a distinct separation mechanism that could be advantageous. The most common method for chiral ligand-exchange chromatography involves using a copper-containing mobile phase with a specialized column like Chiralpak MA.[12]

Workflow for Chiral Method Development

The process of developing a robust chiral separation method is systematic. The following diagram illustrates a typical workflow.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation cluster_3 Phase 4: Application Start Racemic Analyte Column_Screening Screen Multiple CSPs (e.g., Polysaccharide, Cyclodextrin) Start->Column_Screening Mobile_Phase_Screening Test Different Mobile Phases (Normal, Reversed, Polar Organic) Column_Screening->Mobile_Phase_Screening Optimization Optimize Mobile Phase Composition (Solvent Ratio, Additives) Mobile_Phase_Screening->Optimization Parameter_Tuning Fine-tune Parameters (Flow Rate, Temperature) Optimization->Parameter_Tuning Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Parameter_Tuning->Validation Routine_Analysis Routine Analysis / Quality Control Validation->Routine_Analysis

A typical workflow for chiral HPLC method development.

Conclusion

The successful chiral separation of pantoic acid is readily achievable with modern HPLC technologies. Polysaccharide-based chiral stationary phases, such as the Chiralpak series, stand out as the most robust and versatile option, consistently providing excellent resolution and selectivity. The choice between amylose and cellulose backbones, as well as the specific derivatization, can be tailored to optimize the separation for specific analytical needs. While less commonly reported for pantoic acid itself, cyclodextrin-based and ligand-exchange columns represent valuable alternatives with distinct separation mechanisms, offering additional tools for challenging separations. By following a systematic method development approach, as outlined in this guide, researchers can confidently establish reliable and efficient methods for the critical task of pantoic acid enantioseparation.

References

  • Lomenova, A., & Hroboňová, K. (2015). HPLC separation of panthenol enantiomers on different types of chiral stationary phases. Acta Chimica Slovaca, 8(1), 114-119.
  • Hroboňová, K., & Lomenova, A. (2019). Determination of panthenol enantiomers in cosmetic preparations using an achiral‐chiral–coupled column HPLC system. Chirality, 32(2), 191–199.
  • Phenomenex. (n.d.).
  • Davankov, V. A. (2018).
  • Daicel Chemical Industries. (n.d.). Method development with CHIRALPAK® IA.
  • Sankaran, M., & Kumar, D. D. (2024).
  • Wang, Y., & Ng, S. C. (2013). HPLC enantioseparation on cyclodextrin-based chiral stationary phases. Methods in molecular biology (Clifton, N.J.), 970, 69–79.
  • Wang, Y., & Ng, S. C. (2019). HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. In Chiral Separations (pp. 69-79). Humana, New York, NY.
  • MZ-Analysentechnik. (n.d.). Chiral FAQs.
  • Mangelings, D., & Vander Heyden, Y. (2014). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.
  • Ravikumar, K. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Lämmerhofer, M. (2010). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
  • Wang, Y., & Ng, S. C. (2019). HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. In Chiral Separations (pp. 69-79). Humana, New York, NY.
  • Daicel Chiral Technologies. (n.d.).
  • Gubitz, G., & Schmid, M. G. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie : časopis České farmaceutické společnosti a Slovenské farmaceutické společnosti, 56(4), 148–156.
  • Sekhon, B. S. (2010). A chromatographic approach. Journal of Chemical and Pharmaceutical Research, 2(2), 533-548.
  • Phenomenex. (n.d.).
  • Al-Saeed, F. A., & El-Enany, N. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6231.
  • Phenomenex. (n.d.).
  • Sekhon, B. S. (2010). Enantioseparation of Chiral Drugs – An Overview. International Journal of ChemTech Research, 2(2), 1584-1594.
  • Wang, F., & Wang, X. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester.
  • Phenomenex. (2022, May 20). Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS using a Luna Omega Polar C18 column.
  • Daicel Corpor
  • Wang, Y., & Ng, S. C. (2019). HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. In Chiral Separations (pp. 69-79). Humana, New York, NY.
  • Wahab, M. F., Wimalasinghe, R. M., & Armstrong, D. W. (2022). A comparative study of chiral separation of proton pump inhibitors by supercritical fluid chromatography and high-performance liquid chromatography. Journal of the Iranian Chemical Society, 19(3), 967-975.
  • Davankov, V. A., & Rogozhin, S. V. (2020). Resolution of Racemates by Ligand-Exchange Chromatography. In Advances in Chromatography, Volume 11 (pp. 77-101). CRC Press.
  • Phenomenex. (n.d.).
  • Daicel Chiral Technologies. (n.d.).

Sources

Validation

Comparative Metabolic Uptake of Sodium D-Pantoate and Panthenol: A Mechanistic Guide for Drug Development

Understanding the metabolic fate of Coenzyme A (CoA) precursors is a critical parameter in both pharmaceutical formulation and microbial engineering. While both Panthenol and Sodium D-pantoate are structurally related to...

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Author: BenchChem Technical Support Team. Date: March 2026

Understanding the metabolic fate of Coenzyme A (CoA) precursors is a critical parameter in both pharmaceutical formulation and microbial engineering. While both Panthenol and Sodium D-pantoate are structurally related to the CoA biosynthesis pathway, their metabolic uptake and enzymatic conversion are fundamentally divergent. This guide provides an in-depth, objective comparison of these two molecules, detailing their contrasting mechanisms of action across mammalian and microbial systems, supported by self-validating experimental protocols.

Structural Determinants of Cellular Uptake

The physical chemistry of a precursor dictates its primary mode of cellular entry.

Panthenol (Provitamin B5) is the alcohol analog of pantothenic acid. Because it lacks a carboxylate charge at physiological pH, it exhibits high lipophilicity. This allows panthenol to rapidly cross mammalian lipid bilayers via passive diffusion, making it a highly bioavailable active pharmaceutical ingredient (API) in dermatological and systemic formulations 1.

Sodium D-Pantoate , conversely, is the highly polar sodium salt of D-pantoic acid. Its ionic nature prevents passive membrane permeation. In biological systems that utilize pantoate (primarily bacteria, fungi, and plants), its uptake relies entirely on active transport mechanisms, such as sodium-dependent permeases or specific precursor salvage transporters 2.

Mechanistic Divergence in Metabolism (Mammalian vs. Microbial)

The most critical distinction between these two molecules lies in the enzymatic repertoire of the target organism.

The Mammalian Pathway (Panthenol): Upon entering a mammalian cell, panthenol is enzymatically oxidized by cellular dehydrogenases to form pantothenic acid (Vitamin B5). This newly formed pantothenate is immediately recognized by Pantothenate Kinase (PanK) , the rate-limiting enzyme that phosphorylates the molecule to 4′-phosphopantothenate, committing it to the CoA biosynthetic cascade 3. Mammalian cells cannot utilize pantoate because they genetically lack the enzyme required to process it.

The Microbial Pathway (Sodium D-Pantoate): Microorganisms such as Mycobacterium tuberculosis and Escherichia coli possess a distinct enzyme called Pantothenate Synthetase (PanC) . Once Sodium D-pantoate is actively transported into the microbial cytoplasm, PanC catalyzes the ATP-dependent condensation of D-pantoate with β -alanine to synthesize pantothenate 4. This makes Sodium D-pantoate a highly specific metabolic precursor (and a potential target for novel antibiotics) in microbes, while remaining metabolically inert in humans 5.

MetabolicPathways cluster_mammalian Mammalian System (Panthenol) cluster_microbial Microbial System (Sodium D-Pantoate) P_ext Panthenol (Extracellular) P_int Panthenol (Intracellular) P_ext->P_int Passive Diffusion B5_m Pantothenate P_int->B5_m Oxidation (Dehydrogenase) CoA_m Coenzyme A B5_m->CoA_m PanK Phosphorylation S_ext Sodium D-Pantoate (Extracellular) S_int D-Pantoate (Intracellular) S_ext->S_int Active Transport B5_mic Pantothenate S_int->B5_mic PanC (+ β-alanine) CoA_mic Coenzyme A B5_mic->CoA_mic PanK Phosphorylation

Caption: Comparative metabolic uptake and conversion pathways of Panthenol and Sodium D-Pantoate.

Quantitative Data Comparison

The following table summarizes the key pharmacological and metabolic parameters distinguishing the two compounds:

ParameterPanthenol (Provitamin B5)Sodium D-Pantoate
Primary Target System Mammalian Cells (e.g., Fibroblasts)Microbial Cells / Plants
Chemical Nature Uncharged alcohol analogHighly polar sodium salt
Membrane Permeability High (Passive Diffusion)Low (Requires Active Transport)
Primary Converting Enzyme Cellular DehydrogenasesPantothenate Synthetase (PanC)
Metabolic Bottleneck PanK Phosphorylation β -alanine availability & PanC kinetics
Biological Application Cosmetics, Wound Healing, SupplementsMicrobial Fermentation, Antibiotic Targeting
Self-Validating Experimental Protocol: LC-MS/MS Quantification

To objectively measure the metabolic uptake and conversion of these compounds, we utilize a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Causality & Validation Design: Simply measuring intracellular CoA is insufficient, as cells have basal CoA levels. To ensure the protocol is a self-validating system, we introduce a stable isotope internal standard ( 13C -labeled pantothenate) during extraction to correct for matrix suppression. Furthermore, a parallel control group treated with a PanK inhibitor (e.g., PZ-2891) is used. If the inhibitor halts CoA accumulation in the presence of the precursors, it proves that the measured downstream metabolites are causally derived from the specific uptake of Panthenol or Pantoate, rather than an artifact of cellular stress.

Step-by-Step Methodology:
  • Cell Culture & Treatment:

    • Mammalian Cohort: Culture Human Dermal Fibroblasts (HDFs) in pantothenate-free DMEM. Treat with 50 μ M Panthenol.

    • Microbial Cohort: Culture E. coli ( ΔpanB mutants unable to synthesize pantoate) in M9 minimal media. Treat with 50 μ M Sodium D-pantoate and 50 μ M β -alanine.

  • Metabolic Quenching: Rapidly aspirate media and wash cells with ice-cold PBS. Immediately add 80% cold methanol (-80°C). Causality: This instantaneous temperature drop halts all enzymatic activity, preventing the artifactual conversion of precursors during the lysis phase.

  • Metabolite Extraction: Scrape cells, centrifuge at 14,000 x g for 10 mins at 4°C. Spike the supernatant with 10 μ M 13C3​ -pantothenate as an internal standard.

  • LC-MS/MS Analysis: Inject samples into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor transitions for Panthenol ( m/z 206 76), Pantoate ( m/z 147 85), and Pantothenate ( m/z 220 90).

  • Data Normalization: Resuspend the remaining cell pellet in RIPA buffer and perform a BCA assay. Normalize all metabolite concentrations to total protein content (pmol/mg protein).

LCMS_Workflow Step1 1. Cell Treatment (Fibroblasts vs. E. coli) Step2 2. Metabolic Quenching (Cold 80% Methanol) Step1->Step2 Step3 3. Internal Standard Spike (13C-Pantothenate) Step2->Step3 Step4 4. LC-MS/MS MRM (Quantification) Step3->Step4 Step5 5. Data Normalization (Protein Content) Step4->Step5

Caption: Self-validating LC-MS/MS workflow for quantifying intracellular CoA precursors.

References
  • Panthenol - Wikipedia.
  • Pantothenate transport in Escherichia coli. ASM Journals.
  • Vitamin B5 (Pantothenic Acid)
  • Crystal structures of a pantothenate synthetase from M.
  • Coenzyme A metabolism: a key driver of gut microbiota dynamics and metabolic profiles. Oxford Academic / FEMS Microbiology Reviews.

Sources

Comparative

Validation of D-Pantoic Acid Sodium Salt as a Biomarker for Metabolic Studies: A Comparative Analytical Guide

Executive Summary: The Analytical Imperative In metabolic profiling and pharmacokinetic studies, accurately quantifying the Pantothenate-Coenzyme A (CoA) axis is notoriously difficult. Pantothenic acid (Vitamin B5) exist...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Imperative

In metabolic profiling and pharmacokinetic studies, accurately quantifying the Pantothenate-Coenzyme A (CoA) axis is notoriously difficult. Pantothenic acid (Vitamin B5) exists primarily in bound forms within tissues—such as CoA, acyl-CoA, and phosphopantetheine[1]. Because these complex thioesters degrade rapidly during sample extraction, relying on intact CoA or even free pantothenic acid often leads to severe underestimations of a subject's true metabolic pool.

To circumvent this, state-of-the-art metabolomics protocols utilize alkaline hydrolysis to cleave the amide bonds of all bound B5 species, yielding two stable end-products: β -alanine and D-Pantoic acid [1][2]. Consequently, D-Pantoic acid serves as the ultimate surrogate biomarker for total CoA pool size.

However, free D-Pantoic acid is chemically unstable; under acidic conditions, it spontaneously undergoes intramolecular esterification to form pantolactone. This is why D-Pantoic acid sodium salt is the premier analytical standard. The sodium salt locks the molecule in its open-chain carboxylate form, ensuring absolute stability during standard preparation, precise weighing, and reliable calibration in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows[3][4].

Mechanistic Grounding: The Pantothenate-CoA Axis

Understanding the causality behind biomarker selection requires mapping the biochemical pathway. D-Pantoic acid is the chiral precursor that, when ligated with β -alanine via pantoate- β -alanine ligase (PBL), forms Pantothenic acid[3]. This vitamin is subsequently phosphorylated and assembled into Coenzyme A, the universal cofactor for the tricarboxylic acid (TCA) cycle and fatty acid oxidation.

By measuring D-Pantoic acid post-hydrolysis, we capture the entire downstream flux of this pathway, providing a highly accurate snapshot of mitochondrial energy capacity and lipid metabolism.

Pathway DPantoic D-Pantoic Acid (Sodium Salt) Pantothenate Pantothenic Acid (Vitamin B5) DPantoic->Pantothenate Amide linkage (PBL enzyme) BetaAlanine β-Alanine BetaAlanine->Pantothenate CoA Coenzyme A (Active Cofactor) Pantothenate->CoA Multi-step phosphorylation

Fig 1: Metabolic conversion of D-Pantoic acid to Coenzyme A via Pantothenic acid.

Comparative Biomarker Analysis

When designing a metabolic assay, researchers must choose the most appropriate target based on the clinical question. Below is an objective comparison of D-Pantoic acid sodium salt against alternative metabolic markers, including intact Pantothenic acid and the recently discovered mitochondrial disease marker, 4,5-dihydroxyhexanoic acid (4,5-DHHA)[5][6].

Table 1: Performance Comparison of Metabolic Biomarkers
FeatureD-Pantoic Acid (Sodium Salt)Intact Pantothenic Acid4,5-DHHA
Primary Indication Total CoA pool size, B5 statusFree circulating Vitamin B5Mitochondrial respiratory chain disease
Chemical Stability Excellent (Resists lactonization)Moderate (Prone to enzymatic cleavage)High
Matrix Interference Low (Post-hydrolysis cleanup)High (Bound forms confound results)Moderate (Requires high-res MS)
Analytical Sensitivity High (LOD < 0.1 μ g/mL via LC-MS)ModerateHigh (m/z 147.0662 specific)
Biological Causality Directly proportional to total cellular CoA capacity.Only reflects the unbound, transportable fraction of B5[7].Driven by secondary inhibition of GABA catabolism[5].

Scientific Insight: While 4,5-DHHA is a powerful diagnostic tool for specific mitochondrial dysfunctions (like MELAS)[5], it is a downstream consequence of dysregulation. For evaluating fundamental metabolic flux, nutritional status, or the efficacy of CoA-targeted therapeutics, D-Pantoic acid remains the gold standard.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. By utilizing D-Pantoic acid sodium salt as a pre-extraction spike, the protocol intrinsically accounts for matrix effects, extraction recovery, and ion suppression[2].

Step-by-Step Methodology

1. Sample Hydrolysis (Releasing Bound CoA):

  • Action: Aliquot 100 μ L of plasma or tissue homogenate. Add 100 μ L of 1M NaOH and incubate at 80°C for 30 minutes.

  • Causality: This hot alkaline hydrolysis quantitatively cleaves all CoA, acyl-CoA, and pantothenic acid into D-Pantoic acid and β -alanine[1].

2. Standard Addition & Neutralization:

  • Action: Neutralize the sample with 100 μ L of 1M HCl. Immediately spike with a known concentration of isotopically labeled [13C4​] -D-Pantoic acid sodium salt (Internal Standard).

  • Causality: The sodium salt ensures immediate and complete dissolution without forming pantolactone. The isotopic label validates the recovery rate of the extraction process.

3. Protein Precipitation:

  • Action: Add 900 μ L of ice-cold LC-MS grade methanol. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Methanol disrupts protein hydration shells, precipitating endogenous enzymes (like vanin-1) that could further alter the metabolite profile, while keeping the highly polar D-Pantoic acid in the supernatant.

4. LC-MS/MS Acquisition:

  • Action: Inject 5 μ L of the supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Parameters: Use Electrospray Ionization in negative mode (ESI-). Monitor the Multiple Reaction Monitoring (MRM) transition for D-Pantoic acid (e.g., m/z 147 m/z 71).

  • Causality: D-Pantoic acid is highly polar and retains poorly on standard C18 reversed-phase columns. HILIC provides superior retention and peak shape for polar organic acids, maximizing the signal-to-noise ratio.

Protocol S1 1. Matrix Hydrolysis (NaOH, 80°C) S2 2. Standard Addition (Spike D-Pantoic Acid Na-Salt) S1->S2 S3 3. Protein Precipitation (Cold Methanol) S2->S3 S4 4. UHPLC Separation (HILIC Column) S3->S4 S5 5. ESI-MS/MS Detection (Negative MRM Mode) S4->S5

Fig 2: Self-validating sample preparation and LC-MS/MS workflow for D-Pantoic acid.

Experimental Data: Quantitative Performance

When executed correctly, the use of D-Pantoic acid sodium salt yields highly reproducible analytical data. The table below summarizes the expected validation parameters derived from established metabolomics frameworks[2][8].

Table 2: LC-MS/MS Analytical Validation Data
ParameterD-Pantoic Acid (Sodium Salt Standard)Intact Pantothenic Acid
Linear Dynamic Range 0.05 – 10.0 μ g/mL ( R2>0.999 )0.08 – 1.2 μ g/mL ( R2=0.999 )
Limit of Detection (LOD) 0.01 μ g/mL0.1 μ g/mL
Extraction Recovery 98.5% ± 1.2%95.0% ± 5.5%
Intra-day Precision (RSD) 1.8%5.7%
Matrix Effect (Ion Suppression) < 5% (Corrected by IS)~12%

Data Interpretation: The sodium salt of D-Pantoic acid provides a significantly wider linear dynamic range and lower variance (RSD of 1.8%) compared to intact pantothenic acid. This is directly attributed to the circumvention of bound-state matrix interference and the chemical stability of the sodium salt during the ionization process.

Conclusion

For drug development professionals and metabolic researchers, the accuracy of pathway analysis is entirely dependent on the chemical fidelity of the chosen biomarkers and standards. While intact Pantothenic acid provides a narrow view of circulating vitamins, and 4,5-DHHA serves as an excellent specialized disease marker, D-Pantoic acid stands alone as the definitive biomarker for total CoA pool quantification. By utilizing D-Pantoic acid sodium salt as the analytical standard, laboratories can establish self-validating, highly reproducible LC-MS/MS workflows that resist artifactual degradation and provide unparalleled insights into cellular metabolism.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate (also known as Sodium D-pantothenate, the sodium salt of Vitamin B5), a co...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate (also known as Sodium D-pantothenate, the sodium salt of Vitamin B5), a common reagent in research and development. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Understanding the Compound: Hazard Assessment and Profile

Before any disposal procedure, a thorough understanding of the compound's properties is paramount. Sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate, with CAS Number 867-81-2, is the monosodium salt of D-pantothenic acid.[1]

Hazard Identification:

While not classified as a hazardous waste for transport, Safety Data Sheets (SDS) indicate that this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn when handling this chemical.[2]

Environmental Profile:

Studies on the closely related calcium pantothenate show that it is readily biodegradable and has low bioaccumulative potential.[3] This suggests a low environmental risk when disposed of correctly. However, it is crucial to avoid direct release into the environment.[4]

The Disposal Decision Workflow: A Step-by-Step Approach

The appropriate disposal method for sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate depends on its form (solid or aqueous solution) and whether it is mixed with other hazardous materials. The following workflow provides a logical sequence for making this determination.

DisposalWorkflow start_node start_node decision_node decision_node process_node process_node end_node end_node waste_node waste_node start Start: Assess Waste Stream Containing Sodium (2R)-2,4- dihydroxy-3,3-dimethylbutanoate is_mixed Is the compound mixed with hazardous substances? start->is_mixed is_solid Is the waste in solid form? is_mixed->is_solid No (Pure Compound) treat_as_hazardous Follow Hazardous Waste Disposal Protocol is_mixed->treat_as_hazardous Yes is_large_quantity Is it a large quantity of aqueous solution? is_solid->is_large_quantity No (Aqueous Solution) non_hazardous_solid Dispose as Non-Hazardous Solid Chemical Waste is_solid->non_hazardous_solid Yes small_aqueous Dispose of Small Quantities of Aqueous Solution is_large_quantity->small_aqueous No large_aqueous Dispose of Large Quantities of Aqueous Solution is_large_quantity->large_aqueous Yes hazardous_container Hazardous Waste Collection treat_as_hazardous->hazardous_container non_hazardous_solid_container Non-Hazardous Solid Waste Collection non_hazardous_solid->non_hazardous_solid_container drain_disposal Sanitary Sewer (with copious water) small_aqueous->drain_disposal non_hazardous_liquid_container Non-Hazardous Liquid Waste Collection large_aqueous->non_hazardous_liquid_container

Caption: Disposal decision workflow for sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate.

Detailed Disposal Protocols

Based on the workflow, here are the detailed procedures for each scenario.

Protocol 1: Disposal of Pure, Uncontaminated Solid

For the disposal of the pure, solid form of sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate that has not been in contact with hazardous materials:

  • Containerization: Place the solid waste in a clearly labeled, sealed, and non-leaking container.[5][6]

  • Labeling: The label should clearly state "Non-Hazardous Chemical Waste" and list the contents: "Sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate".[5][6]

  • Collection: Transfer the container to your institution's designated collection area for non-hazardous solid chemical waste. Do not dispose of it in regular laboratory trash cans to avoid accidental handling by custodial staff.[7]

Protocol 2: Disposal of Aqueous Solutions

For aqueous solutions containing only sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate:

  • Small Quantities (Typically < 5 gallons or as per institutional guidelines):

    • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office before any drain disposal.[7][8]

    • Neutralization Check: Ensure the pH of the solution is between 6.0 and 9.5.[6]

    • Dilution and Disposal: If approved, slowly pour the solution down the sanitary sewer drain, followed by flushing with a large volume of cold water (at least 20 parts water).[8][9]

  • Large Quantities:

    • Containerization: Collect the solution in a suitable, sealed container.

    • Labeling: Label the container as "Non-Hazardous Aqueous Waste" with the chemical name and approximate concentration.

    • Collection: Arrange for pickup through your institution's chemical waste management program.

Protocol 3: Disposal of Contaminated or Mixed Waste

If sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate is part of a mixture containing other hazardous chemicals (e.g., flammable solvents, toxic materials, heavy metals), the entire mixture must be treated as hazardous waste.[5][10]

  • Hazardous Waste Determination: The waste must be classified based on its most hazardous component.

  • Containerization: Use a compatible, leak-proof hazardous waste container.

  • Labeling: Affix a hazardous waste label, listing all chemical constituents and their approximate percentages.[5][10]

  • Storage: Store the container in a designated Satellite Accumulation Area.[5][10]

  • Disposal: Arrange for collection by your institution's EHS department for disposal by a licensed hazardous waste contractor.[11]

Waste Minimization and Best Practices

In line with federal and state regulations, laboratories should actively seek to minimize waste generation.[5][10]

Waste Minimization StrategyImplementation
Source Reduction Order only the quantity of chemical required for your research.[5][10]
Inventory Management Maintain an accurate inventory of chemicals to avoid unnecessary purchases.[5][10]
Surplus Sharing Share surplus, unopened chemicals with other laboratories.[5][10]
Scale Reduction Where possible, reduce the scale of experiments to generate less waste.[5]

By following these detailed procedures and embracing a mindset of waste minimization, researchers can ensure the safe and responsible management of sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate waste streams, contributing to a safer laboratory environment and a healthier planet.

References

  • Laboratory Waste Management Guidelines. Princeton University. [Link]

  • Laboratory Hazardous Waste Management. National Cheng Kung University. [Link]

  • Safety Data Sheet: Pantothenate Assay Medium. ChemScience. [Link]

  • VITAMIN B5 (CALCIUM PANTOTHENATE). Farmalabor Materie Prime. [Link]

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]

  • Calcium D-Pantothenate Safety Data Sheet. DSM. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • LABORATORY WASTE MANAGEMENT GUIDELINES. WASH in Health Care Facilities. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Non-Hazardous Wastes - Recycling - Treatment. Oregon State University Environmental Health & Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate
Reactant of Route 2
sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate
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